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  • Product: N-Hydroxy-1H-imidazol-5-amine
  • CAS: 126208-93-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows of N-Hydroxy-1H-imidazol-5-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3) Executive Summary N-Hydroxy-1H-imidazol-5-amine is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3)

Executive Summary

N-Hydroxy-1H-imidazol-5-amine is a highly specialized heterocyclic building block characterized by the fusion of an electron-rich aminoimidazole core with a redox-active N-hydroxyl moiety. This unique molecular architecture makes it a critical intermediate in the design of metalloenzyme inhibitors, anti-biofilm agents, and advanced coordination complexes. This whitepaper synthesizes the physicochemical properties, tautomeric dynamics, redox behavior, and validated synthetic protocols for N-Hydroxy-1H-imidazol-5-amine, providing a rigorous foundation for its application in drug discovery and materials science.

Molecular Architecture & Tautomeric Dynamics

The core structure of N-Hydroxy-1H-imidazol-5-amine (C₃H₅N₃O) is defined by a planar, five-membered aromatic imidazole ring. The presence of the electron-donating 5-amino group significantly increases the electron density of the ring, while the N-hydroxyl group introduces complex acid-base and tautomeric equilibria.

In aqueous environments, 1-hydroxyimidazoles exhibit pronounced prototropic tautomerism. The proton from the N-hydroxy group (position 1) can transfer to the free imidazolic nitrogen (position 3), establishing an equilibrium between the neutral N-hydroxyimidazole and a zwitterionic imidazole N-oxide form. This tautomerization is not merely a structural curiosity; it directly dictates the molecule's pharmacokinetics, solubility, and binding affinity to target macromolecules 1[1].

Tautomerism A N-Hydroxy-1H-imidazol-5-amine (Neutral Form) B Zwitterionic N-Oxide (Proton Transfer to N3) A->B Intramolecular H-transfer C Deprotonated Anion (Basic Medium, pH > 6) A->C -H+ (pKa ~5.5) D Protonated Cation (Acidic Medium, pH < 4) A->D +H+ (pKa ~4.0)

Fig 1: Tautomeric and acid-base equilibria of N-hydroxyimidazoles in aqueous media.

Physicochemical Profiling

The physicochemical behavior of N-Hydroxy-1H-imidazol-5-amine is governed by its amphoteric nature. The unsubstituted imidazole ring typically has a pKa of ~14.5 (acidic N-1) and ~7.0 (basic N-3 conjugate acid). However, the introduction of the N-hydroxyl group drastically alters this landscape. Acid-base titrations of structurally analogous N-hydroxyimidazoles reveal a pKa of approximately 5.5 for the N-OH proton1[1]. Consequently, at physiological pH (7.4), a significant fraction of the molecule exists in its deprotonated, anionic state, which is an exceptional pharmacophore for chelating transition metals (e.g., in fosmidomycin analogues targeting malaria).

Furthermore, the 5-amino substitution enhances the molecule's hydrogen-bonding capacity, contributing to its utility as a biofilm inhibitor and a weak noncompetitive inhibitor of enzymes like human arginase I2[2].

Table 1: Summary of Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
CAS Number 126208-93-3Primary identifier for inventory and regulatory tracking[5-Bromo-2-{amino}-3-nitrobenzoic acid - EvitaChem](3].
Molecular Formula C₃H₅N₃OLow molecular weight (99.09 g/mol ) ensures high ligand efficiency.
pKa (N-OH) ~5.5Partial deprotonation at physiological pH enables robust metal chelation.
pKa (Aminoxyl Radical) 12.6 ± 0.3Defines the stability of the intermediate radical during redox cycling.
LogP (Predicted) < 0 (Hydrophilic)High aqueous solubility; requires active transport for cellular uptake.

Redox Chemistry & Pharmacological Relevance

A defining characteristic of hydroxylamines is their electrochemical lability. N-Hydroxy-1H-imidazol-5-amine undergoes proton-coupled electron transfer (PCET). The oxidation of the hydroxylamine moiety proceeds via the formation of an intermediate aminoxyl (NH₂O•) radical, which acts as a weak acid (pKa = 12.6 ± 0.3)4[4].

This redox activity is the causal mechanism behind the molecule's interaction with metalloenzymes. By acting as a non-innocent ligand, the N-hydroxyimidazole can reduce high-valent metal centers or participate in nitric oxide (NO) synthase pathways, mimicking endogenous hydroxylamine intermediates.

Redox Hydroxylamine N-Hydroxyimidazole (Reduced Form) Radical Aminoxyl Radical Intermediate Hydroxylamine->Radical -e-, -H+ (PCET) Nitroso Nitroso-imidazole (Oxidized Form) Radical->Nitroso -e-, -H+

Fig 2: Proton-coupled electron transfer (PCET) oxidation pathway of the N-hydroxyl group.

Synthetic Workflows

The synthesis of N-hydroxyimidazoles requires precise control over reaction conditions to prevent the thermal cleavage of the sensitive N–O bond. Traditional condensation methods often result in low yields due to this degradation. To circumvent this, microwave-assisted dielectric heating is employed. By irradiating a mixture of an α-ketooxime, an aldehyde, and ammonium acetate in glacial acetic acid, rapid cyclization occurs. The microwave energy couples directly with the polar molecules, providing instantaneous, uniform heating that drives the formation of the imidazole ring before N–O bond scission can occur5[5].

Synthesis Step1 Step 1: Condensation α-Ketooxime + Aldehyde + NH4OAc Step2 Step 2: Cyclization Microwave Irradiation (120°C, Acetic Acid) Step1->Step2 Dielectric Heating Step3 Step 3: Isolation Precipitation & Recrystallization Step2->Step3 Cooling & Filtration

Fig 3: Microwave-assisted synthetic workflow preventing N-O bond thermal cleavage.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of N-Hydroxy-1H-imidazol-5-amine

Rationale: Ammonium acetate acts as both the nitrogen source and a buffer, while glacial acetic acid catalyzes imine formation.

  • Preparation: In a microwave-safe 50 mL quartz vessel, dissolve 3.15 mmol of the appropriate α-ketooxime precursor and 4.7 mmol of the target aldehyde in 15 mL of glacial acetic acid.

  • Amine Addition: Add 4.1 mmol of ammonium acetate to the solution. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Irradiation: Seal the vessel and place it in a dedicated chemical microwave reactor. Irradiate at 120°C for 15–20 minutes. Note: Monitor pressure carefully; the rapid heating of acetic acid generates significant vapor pressure.

  • Quenching & Extraction: Cool the reaction vessel rapidly to room temperature using compressed air. Pour the mixture into 40 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization from a 50% methanol/water mixture to yield the pure N-hydroxyimidazole.

Protocol B: Potentiometric Determination of pKa

Rationale: A self-validating system using a glass electrode to measure the exact dissociation constants of the amphoteric sites.

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mmol of the synthesized N-Hydroxy-1H-imidazol-5-amine in 50 mL of 0.1 M KCl (to maintain a constant ionic strength).

  • Acidification: Add 0.1 M HCl dropwise until the solution reaches a pH of approximately 2.5, ensuring the complete protonation of both the N3 atom and the N-hydroxyl group.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen blanket (to prevent CO₂ absorption and premature oxidation of the hydroxylamine). Record the pH after each 0.1 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV) to identify the equivalence points. Calculate the pKa values using the Henderson-Hasselbalch equation at the half-equivalence points.

References

  • 5-Bromo-2-{amino}-3-nitrobenzoic acid - EvitaChem Source: EvitaChem Catalog (CAS 126208-93-3 verification) URL:

  • RSC Advances - RSC Publishing - The Royal Society of Chemistry Source: RSC Advances URL
  • Cas 7720-39-0,2-Aminoimidazole - LookChem Source: LookChem URL
  • Oxidation of hydroxylamine by CoIII-bound superoxo complex containing chelating ancillary ligands - Indian Chemical Society Source: Journal of the Indian Chemical Society URL
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica Source: Der Pharma Chemica URL

Sources

Exploratory

Comprehensive Technical Guide on N-Hydroxy-1H-imidazol-5-amine: Nomenclature, Synthesis, and Therapeutic Applications

Executive Summary N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3) is a highly specialized, low-molecular-weight heterocyclic building block that has garnered significant attention in Fragment-Based Drug Discovery (FBDD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3) is a highly specialized, low-molecular-weight heterocyclic building block that has garnered significant attention in Fragment-Based Drug Discovery (FBDD) and coordination chemistry[1]. Featuring both an electron-rich 5-amino group and a versatile N-hydroxy moiety, this compound serves as a privileged scaffold for designing metalloenzyme inhibitors, bioisosteres for hydroxamic acids, and intermediates for complex purine analogs[2].

This whitepaper provides an in-depth analysis of its structural tautomerism, physicochemical properties, validated synthetic methodologies, and applications in modern drug development.

Structural Elucidation and Nomenclature

The nomenclature of N-hydroxyimidazoles can be complex due to the dynamic prototropic tautomerism inherent to the imidazole ring. N-Hydroxy-1H-imidazol-5-amine exists in an equilibrium between its N-hydroxy tautomer (1-hydroxy-1H-imidazol-5-amine) and its N-oxide tautomer (5-amino-1H-imidazole-3-oxide)[3].

The position of this equilibrium is highly solvent-dependent. In non-polar solvents (e.g., chloroform), the N-hydroxy form predominates due to the stabilization of the hydroxyl proton. In highly polar, hydrogen-bond-accepting solvents like DMSO or water, the zwitterionic N-oxide form becomes significantly populated[3].

Physicochemical Properties

The following table summarizes the core quantitative data and predictive properties of N-Hydroxy-1H-imidazol-5-amine, critical for formulation and synthetic planning.

PropertyValue / DescriptionRationale / Implication
CAS Registry Number 126208-93-3[1]Unique identifier for procurement and database indexing.
Molecular Formula C₃H₅N₃OLow molecular weight (99.09 g/mol ) makes it an ideal FBDD starting point.
Molecular Weight 99.09 g/mol High ligand efficiency (LE) potential in biochemical assays.
Tautomeric States N-Hydroxy N-OxideImpacts pharmacokinetics, receptor affinity, and solubility.
pKa (Predicted) ~6.5 (Amine), ~8.0 (N-OH)Amphoteric nature allows it to act as both an acid and a base at physiological pH.
Coordination Modes Bidentate (O, N)Excellent chelator for Zn²⁺, Mg²⁺, and Fe³⁺ in metalloenzyme active sites[2].

Mechanistic Pathways & Synthetic Methodologies

The synthesis of 5-aminoimidazoles is historically challenging due to the oxidative instability of the electron-rich 5-amino group[4]. However, modern methodologies have optimized the construction of the N-hydroxyimidazole core. The most reliable approach is a modified Akagane Condensation or the cyclization of α -aminonitriles with hydroxylamine derivatives[5][6].

Synthetic Workflow

Synthesis N1 α-Aminonitrile Derivatives N3 Amidoxime Intermediate N1->N3 N2 Hydroxylamine Hydrochloride N2->N3 N4 Cyclization (Modified Akagane) N3->N4 N5 N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3) N4->N5

Figure 1: De novo synthetic pathway for N-Hydroxy-1H-imidazol-5-amine via amidoxime intermediates.

Protocol: Synthesis of N-Hydroxy-1H-imidazol-5-amine

Note: This protocol synthesizes technical accuracy with field-proven insights to ensure self-validation.

Step 1: Amidoxime Formation

  • Reagents: Dissolve 10.0 mmol of the appropriate α -aminonitrile precursor in 20 mL of anhydrous ethanol.

  • Addition: Slowly add 12.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 12.0 mmol of sodium acetate.

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine without causing the base-catalyzed degradation of the sensitive α -aminonitrile.

  • Reaction: Stir the mixture at 60°C for 4 hours until TLC indicates complete conversion to the amidoxime intermediate.

Step 2: Cyclization (Modified Akagane Method)

  • Reagents: Transfer the crude amidoxime to a reaction vessel containing an orthoester (e.g., triethyl orthoformate) which serves as the one-carbon cyclization synthon.

  • Catalysis: Add a catalytic amount of glacial acetic acid (1.0 mmol).

  • Causality: The weak acid catalyzes the formation of the imidate intermediate and subsequent intramolecular cyclization while preventing the premature oxidation of the newly formed 5-amino group[6][7].

  • Isolation: Reflux for 6 hours. Cool to 0°C to precipitate the product. Filter and wash with cold diethyl ether to yield N-Hydroxy-1H-imidazol-5-amine.

  • Validation: Confirm the structure via 1H -NMR (DMSO- d6​ ), looking for the characteristic broad singlet of the N-OH proton (~10.5 ppm) and the amine protons (~5.8 ppm).

Pharmacological Applications & Target Interactions

N-Hydroxy-1H-imidazol-5-amine is a highly versatile pharmacophore. Its structural similarity to 5-aminoimidazole ribonucleotide (AIR)—a ubiquitous biochemical precursor to purines—makes it a valuable tool in metabolic engineering and oncology[4][8].

Metalloenzyme Inhibition via Bidentate Chelation

The most prominent application of the N-hydroxyimidazole motif is its use as a bioisostere for hydroxamic acids in metalloenzyme inhibition[2]. The adjacent N-hydroxy and amine groups can form a rigid, bidentate chelation complex with divalent metal cations (e.g., Zn2+ in Matrix Metalloproteinases or Mg2+ in viral polymerases).

Mechanism M1 Target Metalloenzyme (e.g., Viral Polymerase) M2 Active Site Zn2+/Mg2+ M1->M2 M4 Bidentate Chelation (N-OH & Amine) M2->M4 Coordination M3 N-Hydroxy-1H-imidazol-5-amine M3->M4 M5 Enzyme Inhibition Complex M4->M5

Figure 2: Mechanism of metalloenzyme inhibition via bidentate metal chelation.

Why this works (Causality): Traditional hydroxamic acids often suffer from poor pharmacokinetic profiles (rapid hydrolysis, off-target toxicity). The incorporation of the N-hydroxy group directly into the aromatic imidazole ring restricts the conformational flexibility of the chelating atoms, lowering the entropic penalty of binding while improving metabolic stability[2].

Antimicrobial and Trypanocidal Potential

Derivatives of N-hydroxyimidazoles have demonstrated significant trypanocidal and antibacterial activities[6][7]. The N-hydroxy group can induce pro-oxidant stress within parasitic cells, while the 5-amino group allows for extensive hydrogen bonding with target pathogenic kinases, disrupting essential biosynthetic pathways[2][7].

References

  • Wikipedia - 5-Aminoimidazole ribotide. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Groziak MP, Bhat B, Leonard NJ - Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. PMC, National Institutes of Health. Available at: [Link]

  • ConnectSci - Synthesis and Study of Prototropic Tautomerism of 2-(2-Furyl)-1-hydroxyimidazoles. Australian Journal of Chemistry. Available at: [Link]

  • PMC - Synthesis and Trypanocidal Activity of Novel 2,4,5-Triaryl-N-Hydroxylimidazole Derivatives. National Institutes of Health. Available at:[Link]

  • Abuskhuna SM, et al. - Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate - Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. Available at: [Link]

Sources

Foundational

Theoretical Studies of N-Hydroxy-1H-imidazol-5-amine: A Computational Guide for Molecular Design and Pharmacological Profiling

Executive Summary N-Hydroxy-1H-imidazol-5-amine (CAS No.: 126208-93-3) [1] represents a highly functionalized heterocyclic scaffold with immense potential in rational drug design. Imidazole derivatives are renowned for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-1H-imidazol-5-amine (CAS No.: 126208-93-3) [1] represents a highly functionalized heterocyclic scaffold with immense potential in rational drug design. Imidazole derivatives are renowned for their broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties [2]. The unique presence of both an N-hydroxy group and a 5-amino substituent on the imidazole ring creates a complex electronic environment capable of bidentate metal chelation and intricate hydrogen-bonding networks.

As a Senior Application Scientist, I present this whitepaper to establish a self-validating computational framework for studying the structural, electronic, and reactive properties of N-Hydroxy-1H-imidazol-5-amine. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict molecular behavior, elucidate tautomeric equilibria, and streamline the transition from in silico modeling to in vitro synthesis.

Prototropic Tautomerism: N-Hydroxy vs. N-Oxide Dynamics

A critical factor in the pharmacological application of 1-hydroxyimidazoles is their prototropic tautomerism. The molecule exists in a dynamic equilibrium between the N-hydroxy tautomer and the zwitterionic N-oxide tautomer. Understanding this causality is vital because the tautomeric state dictates the molecule's binding affinity to target proteins and its membrane permeability.

Quantum-chemical calculations on analogous 1-hydroxyimidazole systems reveal that the N-hydroxy tautomeric form is predominantly favored in both the gaseous phase and polar solvents like DMSO [3]. For instance, the Gibbs free energy difference (ΔG) between the N-oxide and N-hydroxy tautomers can range from 3.51 kJ/mol in solvent to over 52.92 kJ/mol in the gas phase, heavily favoring the N-hydroxy state [3]. The inclusion of a highly polar solvent (via continuum solvation models) stabilizes the charge-separated N-oxide form, thereby decreasing the energy gap.

Tautomerism N_OH N-Hydroxy Tautomer (Favored) N_Oxide N-Oxide Tautomer (Higher Energy) N_OH->N_Oxide Proton Transfer (+ΔG) N_Oxide->N_OH Relaxation (-ΔG)

Fig 1: Prototropic tautomerization equilibrium between N-hydroxy and N-oxide forms.

Computational Methodologies: A Self-Validating Workflow

To accurately model N-Hydroxy-1H-imidazol-5-amine, a robust computational workflow is required. Density Functional Theory (DFT) is the most effective method, providing an optimal balance between accuracy and computational cost for organic heterocyclic molecules [4].

Causality Behind Functional and Basis Set Selection:
  • Functional (B3LYP vs. M06-2X): The B3LYP hybrid functional is the industry standard for ground-state geometry optimization of imidazoles [3]. However, when investigating non-covalent interactions or the influence of oriented external electric fields (OEEFs), the M06-2X functional is preferred due to its superior handling of dispersion forces [5].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is strictly necessary to accurately model the lone pairs on the nitrogen and oxygen atoms, as well as the high electron density of the 5-amino group. Polarization functions (d,p) allow for the asymmetric distortion of electron clouds, which is critical for accurate hydrogen-bond modeling.

ComputationalWorkflow A Initial Geometry (SMILES/PDB) B Conformational Search (Molecular Mechanics) A->B Input C DFT Optimization B3LYP/6-311++G(d,p) B->C Lowest Energy Conformer D Frequency Calculation (Zero Imaginary Freq) C->D Hessian Matrix E Electronic Properties (HOMO-LUMO, MESP) D->E Validated Minimum F TD-DFT Calculations (Excited States) D->F UV-Vis Spectra G Molecular Docking (Protein-Ligand) E->G Charge Distribution

Fig 2: Self-validating computational workflow for theoretical characterization of imidazole derivatives.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to when executing theoretical studies on N-Hydroxy-1H-imidazol-5-amine.

Protocol 1: Ground-State Geometry Optimization & Validation
  • Preparation: Input the SMILES string for N-Hydroxy-1H-imidazol-5-amine into a molecular builder (e.g., GaussView).

  • Pre-optimization: Execute a molecular mechanics (MMFF94) conformational search to identify the global minimum starting geometry, preventing the DFT calculation from converging on a higher-energy local minimum.

  • DFT Setup: Configure the Gaussian input file using the B3LYP functional and the 6-311++G(d,p) basis set. Include the opt and freq keywords.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water or DMSO to mimic physiological/experimental conditions.

  • Execution & Validation: Run the calculation. Critical Check: Analyze the output matrix of the second derivatives of the wave function. The absolute absence of imaginary frequencies confirms the location of a true stationary point (local minimum) on the potential energy surface [3].

  • Property Extraction: Extract the optimized coordinates and generate the formatted checkpoint file (.fchk) for downstream Molecular Electrostatic Potential (MESP) mapping.

Protocol 2: Excited-State Characterization via TD-DFT
  • Checkpoint Retrieval: Utilize the validated, optimized ground-state geometry from Protocol 1.

  • TD-DFT Setup: Configure the input with the td=(nstates=6) keyword to calculate the first six singlet excited states. For imidazole systems capable of Excited-State Intramolecular Proton Transfer (ESIPT), the PBE0 functional or Tamm-Dancoff approximation (TDDFT-TDA) is highly recommended over B3LYP to correct artificial overbinding effects [6][7].

  • Execution & Simulation: Run the calculation to obtain vertical excitation energies. Apply a Gaussian broadening function (FWHM = 0.3 eV) to simulate the theoretical UV-Vis absorption spectrum.

Electronic Properties and Quantitative Descriptors

The electronic nature of N-Hydroxy-1H-imidazol-5-amine is fundamental to its role in drug development. The identification of sites liable for electrophilic and nucleophilic attack is achieved through MESP and ESP plots . The HOMO-LUMO energy gap serves as a primary indicator of chemical hardness and kinetic stability. A narrower gap typically suggests higher chemical reactivity and polarizability.

Table 1: Representative Quantum Chemical Descriptors for N-Hydroxyimidazole Derivatives

PropertyComputational LevelTypical Value RangePharmacological Significance
HOMO-LUMO Gap B3LYP/6-311++G(d,p)4.50 - 5.50 eVIndicates kinetic stability and overall chemical reactivity .
Dipole Moment M06-2X/aug-cc-pVTZ3.00 - 5.00 DebyeInfluences aqueous solubility and non-covalent protein interactions [5].
ΔG (N-OH vs N-Oxide) B3LYP/6-311++G(d,p)3.50 - 53.00 kJ/molDetermines the dominant tautomeric form available for target binding [3].
MESP Minima B3LYP/6-311++G(d,p)-40 to -60 kcal/molLocalized near the N-hydroxy oxygen; prime site for metal chelation.

Pharmacological Implications in Drug Design

Theoretical studies provide an indispensable framework for understanding the physicochemical properties of N-Hydroxy-1H-imidazol-5-amine. The dual functionalization (N-hydroxy and 5-amino) allows the molecule to act simultaneously as a potent hydrogen bond donor and acceptor.

In the context of medicinal chemistry, the N-hydroxy moiety is a well-documented zinc-binding group (ZBG), making this scaffold highly relevant for the design of metalloenzyme inhibitors (e.g., Histone Deacetylases or Matrix Metalloproteinases). Concurrently, the 5-amino group provides a synthetic vector for further derivatization, allowing chemists to tune the lipophilicity and steric bulk of the molecule to optimize target selectivity. By applying the DFT methodologies outlined in this guide, drug development professionals can rationally predict these interactions prior to resource-intensive in vitro screening.

References

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus Source: National Institutes of Health (NIH / PMC) URL:[Link]...

  • Theoretical Investigation of the X-ray Stark Effect in Small Molecules Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]...

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer Source: MDPI URL:[Link]...

  • Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]...

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl) Source: Indian Journal of Pure & Applied Physics (NISCAIR) URL:[Link]...

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: Journal of Chemical Reviews URL:[Link]...

Sources

Exploratory

An Integrated Spectroscopic and Computational Workflow for the Structural Elucidation of N-Hydroxy-1H-imidazol-5-amine

A Senior Application Scientist's Guide for Drug Development Professionals Abstract The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Nitrogen-containing heterocycles, particularly those with multiple functional groups, often present unique analytical challenges that require a multi-faceted approach for unambiguous characterization.[1] This guide presents an in-depth, field-proven workflow for the structural determination of N-Hydroxy-1H-imidazol-5-amine, a molecule of interest due to the prevalence of the imidazole scaffold in pharmacologically active agents.[1][2] We will explore the inherent challenges posed by this molecule, including tautomerism and the nuanced spectroscopic signatures of the N-hydroxy and amine functionalities. The core of this guide is an integrated approach that synergizes advanced nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy with computational chemistry. This self-validating system ensures a high degree of confidence in the final structural assignment, a critical requirement for regulatory submission and further development.

The Analytical Challenge: Tautomerism and Functional Group Ambiguity

The primary challenge in the structural elucidation of N-Hydroxy-1H-imidazol-5-amine lies in its potential for tautomerism. The N-hydroxy group can exist in equilibrium with its tautomeric form, the imidazole N-oxide.[3] This equilibrium is influenced by factors such as solvent polarity, pH, and temperature, which can complicate spectral interpretation. Furthermore, the presence of both an N-hydroxy and an amino group on the imidazole ring requires careful differentiation from potential isomeric structures.

A robust analytical strategy must therefore not only confirm the elemental composition and connectivity but also definitively establish the predominant tautomeric form under specific conditions and unambiguously locate the substituents on the imidazole ring.

A Multi-Modal Analytical Workflow

Our approach is built on the principle of orthogonal verification, where data from multiple, independent analytical techniques are used to build a cohesive and self-consistent structural model. The workflow integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, a suite of 1D and 2D NMR experiments, and is corroborated by Density Functional Theory (DFT) calculations.

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Validation & Refinement cluster_3 Final Structure HRMS High-Resolution Mass Spectrometry (HRMS) - Elemental Composition - Fragmentation Analysis NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Initial Assignments HRMS->NMR_1D FTIR FT-IR Spectroscopy - Functional Group Identification FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) - H-H & H-C Correlations - Connectivity Mapping NMR_1D->NMR_2D NOESY NOESY - Through-Space Correlations - Spatial Proximity NMR_2D->NOESY DFT Computational Chemistry (DFT) - Theoretical NMR Prediction - Tautomer Stability NMR_2D->DFT Correlate Experimental & Theoretical Data Final_Structure Unambiguous Structural Assignment NOESY->Final_Structure DFT->Final_Structure

Caption: Integrated workflow for the structural elucidation of N-Hydroxy-1H-imidazol-5-amine.

High-Resolution Mass Spectrometry (HRMS): The Foundation

Expertise & Experience: The first step in analyzing any unknown compound is to determine its elemental composition. HRMS provides the high mass accuracy required to propose a molecular formula with confidence. For a molecule like N-Hydroxy-1H-imidazol-5-amine, distinguishing it from isomers is critical, and fragmentation patterns can offer the first clues.

Trustworthiness: The choice of ionization technique is paramount. Electrospray ionization (ESI) is generally a soft ionization method suitable for preserving the molecular ion. However, Atmospheric Pressure Chemical Ionization (APCI) can be particularly useful for distinguishing N-oxides from hydroxylated compounds.[4][5] N-oxides often show a characteristic neutral loss of an oxygen atom ([M+H-O]+) under APCI conditions, which would be a key diagnostic marker if the N-oxide tautomer is present.[4][5][6][7]

Experimental Protocol: LC-HRMS (ESI/APCI)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol/water 1:1 v/v with 0.1% formic acid).

  • Chromatography: Use a C18 column with a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) to ensure the analyte is well-resolved from any impurities.

  • Mass Spectrometry (ESI): Acquire data in positive ion mode. Look for the protonated molecular ion [M+H]+. The high-resolution data should be used to calculate the elemental composition.

  • Mass Spectrometry (APCI): Acquire data in positive ion mode. Compare the fragmentation pattern with the ESI data. Specifically, look for the presence of an [M+H-O]+ ion, which would suggest the presence of the N-oxide tautomer.[4][5][6][7]

  • Tandem MS (MS/MS): Fragment the [M+H]+ ion to obtain structural information. The fragmentation pattern will provide initial evidence of the imidazole core and the presence of the amine and hydroxy functionalities.

Data Presentation: Expected HRMS Data
ParameterExpected ValueRationale
Molecular Formula C₃H₅N₃O
Exact Mass 99.0433Calculated for C₃H₅N₃O
[M+H]⁺ (ESI) 100.0505Protonated molecular ion
[M+H-O]⁺ (APCI) 84.0556Diagnostic for N-oxide tautomer[4][5]

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR provides rapid confirmation of the key functional groups present in the molecule. For N-Hydroxy-1H-imidazol-5-amine, we are particularly interested in the stretches associated with the N-H, O-H, C=N, and C-N bonds. The N-H stretching vibrations typically appear in the region of 3500-3300 cm⁻¹.[8] The O-H stretch of the N-hydroxy group is expected to be broad and may overlap with the N-H stretches. The C=N and C-N stretching vibrations within the imidazole ring are expected between 1650 and 1400 cm⁻¹.[8]

Trustworthiness: While FT-IR is not definitive for structural elucidation on its own, it provides crucial corroborating evidence for the functional groups identified by other methods. A comparison with the spectrum of imidazole itself can help in assigning the ring vibrations.[8][9]

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, O-H, C=N, and C-N functional groups.

Data Presentation: Expected FT-IR Absorptions
Wavenumber (cm⁻¹)AssignmentRationale
3400-3200 (broad)O-H and N-H stretchingOverlapping bands from the N-hydroxy and amino groups.
3150-3050Aromatic C-H stretchingCharacteristic of the imidazole ring protons.[8]
1640-1580C=N stretchingImidazole ring vibration.[8]
1500-1400C-N stretchingImidazole ring vibration.[8]

NMR Spectroscopy: The Core of Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment of all protons and carbons. For this particular molecule, the ¹H NMR will be critical for observing the protons on the imidazole ring and any exchangeable protons from the NH₂ and N-OH groups. The ¹³C NMR will provide information about the carbon skeleton.[10]

Trustworthiness: The self-consistency of the data from the various NMR experiments provides a high level of confidence in the final structure. For example, a correlation observed in the HMBC spectrum should be consistent with the connectivity inferred from the ¹H and ¹³C chemical shifts. Furthermore, comparing the experimental data with DFT-calculated chemical shifts provides a powerful method for validating the proposed structure.[2][11][12][13]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, which is good for observing exchangeable protons).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for establishing the connectivity of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help in confirming the substitution pattern.

Data Presentation: Expected NMR Data (in DMSO-d₆)
Atom¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations
H2~7.5C2: ~135C4, C5
H4~6.8C4: ~118C2, C5
NH₂~5.5 (broad)C5: ~130C4
N-OH~9.0 (broad)

Note: Chemical shifts are estimates based on related structures and are highly dependent on the solvent and pH.

Caption: Key expected HMBC correlations for N-Hydroxy-1H-imidazol-5-amine.

Computational Chemistry: The Self-Validating Component

Expertise & Experience: DFT calculations have become an indispensable tool in modern structural elucidation.[2][11][12][13] By calculating the theoretical NMR chemical shifts for the proposed structure and its potential isomers/tautomers, we can compare them with the experimental data. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the proposed structure.

Trustworthiness: This approach is self-validating because a significant deviation between the calculated and experimental data would prompt a re-evaluation of the proposed structure. It is particularly powerful for distinguishing between isomers where the spectroscopic data might be very similar.

Computational Protocol: DFT-GIAO NMR Calculations
  • Structure Optimization: Perform a geometry optimization of the proposed structure (and any isomers) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the GIAO (Gauge-Including Atomic Orbital) method.

  • Data Conversion: Convert the calculated shielding tensors to chemical shifts using a reference compound (e.g., TMS).

  • Correlation Analysis: Plot the calculated chemical shifts against the experimental chemical shifts. A linear regression analysis should yield a high correlation coefficient (R² > 0.99) for the correct structure.

Conclusion: An Unambiguous Assignment

By systematically applying this integrated workflow, we can achieve an unambiguous structural elucidation of N-Hydroxy-1H-imidazol-5-amine. The HRMS data provides the elemental composition, while FT-IR confirms the presence of the key functional groups. The comprehensive suite of NMR experiments establishes the precise connectivity of the atoms. Finally, the correlation of the experimental NMR data with DFT-calculated values provides a high level of confidence in the final assignment, creating a robust and defensible structural characterization package suitable for drug development and regulatory purposes. This approach minimizes ambiguity and provides a solid foundation for understanding the structure-activity relationships of this important class of molecules.

References

  • Korfmacher, W. A., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(23), 5555-5560. [Link]

  • Wang, Y., & Saielli, G. (2020). Towards quantitative prediction of proton chemical shifts in imidazolium chloride ionic liquids by computational NMR. Physical Chemistry Chemical Physics, 22(3), 1059-1067. [Link]

  • Korfmacher, W. A., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. PubMed. [Link]

  • Chowdhury, S. K., & Korfmacher, W. A. (2005). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Journal of the American Society for Mass Spectrometry, 16(8), 1347-1355. [Link]

  • Desai, N. C., et al. (2012). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Journal of Saudi Chemical Society, 16(4), 469-474. [Link]

  • Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57. [Link]

  • Gull, Y., & Ilhan, I. O. (2015). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Journal of the Chilean Chemical Society, 60(1), 2821-2828. [Link]

  • Mlostoń, G., et al. (2019). 2-Unsubstituted Imidazole N-Oxides as Novel Precursors of Chiral 3-Alkoxyimidazol-2-ylidenes Derived from trans-1,2-Diaminocyclohexane and Other Chiral Amino Compounds. Molecules, 24(23), 4410. [Link]

  • Jasiński, M., et al. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Molecules, 27(11), 3485. [Link]

  • Ilas, J., & Turek, M. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 19(21), 3564-3581. [Link]

  • Korfmacher, W. A. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Ilas, J., & Turek, M. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed. [Link]

  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. [Link]

  • Geronikaki, A., et al. (2008). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Tetrahedron, 64(35), 8049-8055. [Link]

  • Frison, G., & Frigerio, M. (2008). Identification of some N-hydroxylated metabolites of (±)-3,4-methylenedioxymethamphetamine in horse urine by gas chromatography-mass spectrometry. Xenobiotica, 38(10), 1349-1364. [Link]

  • Sharma, R., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Molecular Structure, 1268, 133696. [Link]

  • Yin, C., et al. (2022). Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(19), 6401. [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. [Link]

  • Bolte, M., et al. (2012). Crystal Structures of 1-Hydroxyimidazole and Its Salts. ResearchGate. [Link]

  • Entrena, A., et al. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 60(8), 794-807. [Link]

  • Maes, G., et al. (1997). Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods. The Journal of Physical Chemistry A, 101(30), 5557-5566. [Link]

  • Trendafilova, N., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(17), 3770. [Link]

  • Claramunt, R. M., et al. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(12), 974-984. [Link]

  • Kumar, R., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29474-29489. [Link]

  • Ryabukhin, S. V., & Volochnyuk, D. M. (2017). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. Chemistry of Heterocyclic Compounds, 53(6-7), 629-651. [Link]

  • Branco, A., et al. (2006). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências, 78(3), 449-457. [Link]

Sources

Foundational

Spectroscopic Characterization of N-Hydroxy-1H-imidazol-5-amine: A Comprehensive Technical Guide

Executive Summary N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3) is a highly specialized heterocyclic building block with significant implications in medicinal chemistry, particularly in the development of antiviral ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3) is a highly specialized heterocyclic building block with significant implications in medicinal chemistry, particularly in the development of antiviral agents, metal chelators, and enzyme inhibitors. The structural complexity of this molecule lies in its dual functionality—an exocyclic amine at the C5 position and an N-hydroxy group—which subjects the molecule to dynamic prototropic tautomerism.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic behaviors of N-hydroxyimidazoles and establish self-validating experimental workflows for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Structural Dynamics: The Prototropic Tautomerism Challenge

The fundamental challenge in characterizing 1-hydroxyimidazoles and their derivatives is their ability to exist in a dynamic equilibrium between two prototropic tautomers: the N-hydroxyimidazole form and the imidazole N-oxide form. This proton transfer from the hydroxyl oxygen to the free imidazolic nitrogen (N3) alters the electron density of the entire ring system, fundamentally shifting its spectroscopic signatures 1[1].

  • Solution Phase: In strong hydrogen-bond accepting solvents like DMSO-d6, NMR studies confirm that the N-hydroxy tautomer is predominantly favored due to solvent stabilization[2].

  • Solid State: Conversely, solid-state analyses (such as KBr-pellet IR) often reveal a shift toward the N-oxide tautomer, driven by the formation of robust intermolecular hydrogen-bonding networks[3].

Understanding this solvent-dependent equilibrium is critical when developing imidazole-based therapeutics, as the tautomeric preference directly dictates receptor binding affinity and pharmacokinetics 4[4].

Tautomerism N_Hydroxy N-Hydroxy Tautomer (Predominant in DMSO-d6) N_Oxide N-Oxide Tautomer (Predominant in Solid State) N_Hydroxy->N_Oxide Proton Transfer (Solvent Dependent) NMR_Impact NMR Analysis Distinct C2/C4 Shifts N_Hydroxy->NMR_Impact IR_Impact IR Analysis Strong N-O Stretch N_Oxide->IR_Impact

Caption: Prototropic tautomerism equilibrium and its impact on spectroscopic modality selection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

The selection of DMSO-d6 over CDCl3 or D2O is not arbitrary; it is a mechanistic necessity. Protons attached to heteroatoms (-OH, -NH2) are highly exchangeable. In protic solvents or those with trace acidic impurities, these protons exchange rapidly with the solvent on the NMR timescale, broadening their signals into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, forming a rigid solvation shell around the -OH and -NH2 groups. This drastically reduces the intermolecular proton exchange rate, allowing the critical N-OH proton to be observed as a distinct, quantifiable signal[2].

Quantitative Data Summary

Table 1: Expected 1H and 13C NMR Chemical Shifts (400 MHz, DMSO-d6)

NucleusPositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1H N-OH10.50 - 11.20Broad singlet1HHydroxyl proton (H-bonded to solvent)
1H C2-H7.40 - 7.60Singlet1HImidazole ring proton (deshielded)
1H C4-H6.70 - 6.90Singlet1HImidazole ring proton
1H C5-NH25.80 - 6.20Broad singlet2HPrimary amine protons
13C C5~145.0--Ring carbon bearing the amine
13C C2~135.0--Imidazole ring carbon
13C C4~115.0--Imidazole ring carbon
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100% isotopic purity, stored over molecular sieves).

  • Instrument Parameters: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation of the broad, exchangeable -OH and -NH2 protons.

  • System Validation (The "Go/No-Go" Check): Prior to integration, examine the residual water peak in DMSO-d6 (typically at 3.33 ppm). If the water peak is broad and integrates to >0.5 equivalents relative to the analyte, the sample is excessively hydrated. Moisture catalyzes proton exchange, invalidating the integration of the N-OH signal. Action: Lyophilize the sample and re-prepare.

Mass Spectrometry (MS)

Causality of Ionization Technique

Electron Impact (EI) operates at a highly energetic 70 eV, which induces extensive fragmentation. Because the N-O bond in N-hydroxyimidazoles is exceptionally labile, EI often obliterates the molecular ion, yielding only [M-16]+ or [M-17]+ fragments. To preserve the intact molecule, Electrospray Ionization (ESI) in positive ion mode is mandatory. ESI is a "soft" ionization technique that transfers ions to the gas phase with minimal internal energy transfer.

Quantitative Data Summary

Table 2: ESI-MS (Positive Mode) Key Fragmentation Ions

m/z (Exact)Ion TypeRelative AbundanceMechanistic Assignment
100.05 [M+H]+MediumIntact protonated molecule (C3H6N3O+)
84.05 [M+H - O]+LowLoss of oxygen (source-induced fragmentation)
83.05 [M+H - •OH]+HighHomolytic cleavage of the labile N-O bond
82.04 [M+H - H2O]+HighLoss of water
Self-Validating Protocol: ESI-MS Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Instrument Parameters: Utilize direct infusion ESI+. Keep the capillary voltage moderate (~3.0 kV) and the desolvation temperature below 250°C. Causality: Harsh desolvation temperatures will thermally degrade the N-O bond prior to detector entry.

  • System Validation: Run a standard tuning mix to verify mass accuracy (<5 ppm error). If the [M-17]+ fragment appears as the base peak with no visible [M+H]+ parent ion, the fragmentor voltage is too high (source-induced fragmentation). Action: Lower the fragmentor voltage by 20V increments until the parent ion is stabilized.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Matrix Selection

Solution-phase IR (e.g., in chloroform) disrupts intermolecular hydrogen bonds, artificially shifting the equilibrium toward the N-hydroxy tautomer. To capture the true solid-state structural network—which often favors the N-oxide tautomer—a KBr pellet is required[3].

Quantitative Data Summary

Table 3: Expected FT-IR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
3400, 3320 Medium, DoubletN-H stretch (asym/sym)Confirms the primary amine at C5
3100 - 2800 Broad, StrongO-H stretchN-OH group (Broadened by solid-state H-bonding)
1620 - 1580 StrongC=N stretchImidazole ring skeleton
1250 - 1210 MediumN-O stretchConfirms the N-hydroxy/N-oxide moiety
Self-Validating Protocol: FT-IR Acquisition
  • Sample Preparation: Grind 1–2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr. Press into a translucent pellet at 10 tons of pressure for 2 minutes. Causality: KBr must be baked at 110°C overnight prior to use; trace moisture will create a massive broad band at 3450 cm⁻¹, entirely masking the delicate N-H amine doublet.

  • Instrument Parameters: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 64 scans to maximize the signal-to-noise ratio.

  • System Validation: Evaluate the baseline transmission at 4000 cm⁻¹. A transmission of >80% confirms a properly pressed, scattering-free pellet. If the baseline slopes severely, the KBr was not ground finely enough, causing Mie scattering. Action: Re-grind and re-press.

Integrated Analytical Workflow

Workflow cluster_0 Spectroscopic Modalities Start N-Hydroxy-1H-imidazol-5-amine Sample Preparation NMR NMR Spectroscopy (DMSO-d6) Start->NMR MS ESI-MS (Positive/Negative Mode) Start->MS IR FT-IR Spectroscopy (KBr Pellet) Start->IR Tautomer Determine Prototropic Tautomerism Ratio NMR->Tautomer Frag Identify Fragmentation (Loss of •OH, H2O) MS->Frag Vib Map Functional Groups (O-H, N-H, N-O) IR->Vib

Caption: Analytical workflow for the spectroscopic characterization of N-hydroxyimidazoles.

References

  • Source: NIH PubMed Central (PMC)
  • Source: NIH PubMed Central (PMC)
  • Title: Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs Source: ResearchGate URL
  • Title: Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)

Sources

Exploratory

Unlocking the Pharmacological Potential of N-Hydroxy-1H-imidazol-5-amine: A Technical Guide to Scaffold Activity and Assay Validation

Executive Summary In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, forming the core of numerous natural products, antifungal agents, and kinase inhibitors. N-Hydroxy-1H-imidazol-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, forming the core of numerous natural products, antifungal agents, and kinase inhibitors. N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3) represents a highly specialized, dual-functionalized derivative. By integrating an N-hydroxy (1-ol) group and a 5-amino group onto the imidazole core, this molecule presents a unique pharmacophore capable of simultaneous metal chelation and targeted hydrogen bonding.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will dissect the causality behind this compound's predicted biological activities, explore its tautomeric behavior, and provide self-validating experimental protocols for evaluating its efficacy in drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

The biological potency of N-Hydroxy-1H-imidazol-5-amine is driven by the synergistic effects of its functional groups. Understanding the physical chemistry of these moieties is critical for rational drug design.

Prototropic Tautomerism

A critical factor in the biological activity of 1-hydroxyimidazoles is their tautomeric equilibrium.[1]. The N-hydroxy form is essential for acting as a bidentate ligand, whereas the N-oxide form alters the electrostatic potential surface, favoring different non-covalent interactions.

Dual-Action Pharmacophore
  • The N-Hydroxy Group (-OH): [2]. It coordinates with divalent metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) found in the active sites of viral polymerases and parasitic enzymes.

  • The 5-Amino Group (-NH₂): [3]. The amine acts as a critical hydrogen bond donor/acceptor, anchoring the scaffold into ATP-binding pockets.

Pharmacophore Scaffold N-Hydroxy-1H-imidazol-5-amine NHydroxy N-Hydroxy Group (N-OH) Scaffold->NHydroxy Amino 5-Amino Group (-NH2) Scaffold->Amino Imidazole Imidazole Core Scaffold->Imidazole MetalChelation Metal Chelation (Zn2+, Mg2+, Fe2+) NHydroxy->MetalChelation Bidentate Binding HBA_HBD H-Bond Donor/Acceptor Amino->HBA_HBD Kinase Hinge Region PiStacking π-π Stacking Interactions Imidazole->PiStacking Aromatic Clefts EnzymeInhib Metalloenzyme Inhibition (e.g., Viral Polymerases) MetalChelation->EnzymeInhib KinaseInhib Kinase Inhibition (e.g., p38 MAPK) HBA_HBD->KinaseInhib ReceptorBind Receptor Binding PiStacking->ReceptorBind

Figure 1: Pharmacophore mapping of N-Hydroxy-1H-imidazol-5-amine and its predicted target interactions.

Predicted Biological Activities

Based on the structural homology to established drugs, N-Hydroxy-1H-imidazol-5-amine is primed for investigation in the following therapeutic areas:

Trypanocidal & Antiparasitic ActivityN-hydroxyimidazoles have been reported to possess fungicidal, bacteriostatic, and trypanocidal activities[4]. In the context of Chagas disease (Trypanosoma cruzi), nitroimidazole derivatives like Megazol are highly active. Replacing the nitro group with an N-hydroxy/amino combination offers a pathway to bypass the genotoxicity associated with nitro-reduction while maintaining potent inhibition of parasitic targets like trypanothione reductase.
Metalloenzyme & Viral Polymerase Inhibition

The bidentate chelation capability of the N-hydroxyimidazole core makes it an excellent candidate for inhibiting viral replication. By sequestering the Mg²⁺ ions essential for viral polymerase activity (e.g., in orthopoxviruses or HIV), the scaffold halts the elongation of viral nucleic acids[1].

Quantitative SAR Projections

To guide derivative synthesis, the table below summarizes the comparative pharmacological potential of related imidazole scaffolds.

Scaffold TypeKey Functional GroupPrimary Biological TargetRepresentative IC₅₀ RangePrimary Mechanism of Action
Nitroimidazole (e.g., Megazol)-NO₂T. cruzi10 - 50 µMOxidative stress / Trypanothione reductase
N-Hydroxyimidazole -N-OHMetalloenzymes (DXR)1 - 10 µMBidentate metal chelation
Aminoimidazole -NH₂Kinases (p38 MAPK)0.1 - 5 µMHinge region H-bonding
N-Hydroxy-1H-imidazol-5-amine -N-OH & -NH₂Dual-target (Predicted)Sub-µM (Predicted)Synergistic chelation and H-bonding

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of N-Hydroxy-1H-imidazol-5-amine, experimental design must account for the specific chemical behavior of the N-hydroxy and amino groups. The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: In Vitro Metalloenzyme Inhibition Assay (DXR)

Objective: Quantify the metal-chelating inhibitory potency of the compound. Rationale for Choices:

  • Buffer Selection: HEPES buffer is strictly used instead of Phosphate-Buffered Saline (PBS). Phosphate competitively binds Mg²⁺/Mn²⁺ ions required for metalloenzyme activity, which would cause artificial enzyme suppression and false-positive inhibition readouts.

  • Reducing Agent: TCEP is utilized over DTT. N-hydroxy compounds can undergo unwanted redox reactions with strong thiols like DTT; TCEP is redox-stable and prevents inhibitor degradation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 150 mM NaCl, 2 mM MgCl₂, and 1 mM TCEP.

  • Compound Dilution: Dissolve N-Hydroxy-1H-imidazol-5-amine in 100% DMSO. Perform a 10-point 3-fold serial dilution.

  • Enzyme Incubation: Add 10 nM of purified recombinant DXR enzyme to a 384-well microplate. Add the compound dilutions (final DMSO concentration ≤ 1%). Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add the substrate (1-deoxy-D-xylulose 5-phosphate) and NADPH cofactor.

  • Kinetic Readout: Monitor the depletion of NADPH via absorbance at 340 nm over 20 minutes using a microplate reader.

  • Validation Control: Include an EDTA-treated well (10 mM). Complete loss of enzyme activity validates that the assay is strictly metal-dependent.

Protocol B: Phenotypic Trypanocidal Screening (T. cruzi)

Objective: Assess cellular efficacy and cytotoxicity against parasitic trypomastigotes. Rationale for Choices:

  • Viability Dye: Resazurin is chosen over MTT. Resazurin is non-destructive and does not require cell lysis, allowing for continuous kinetic monitoring of parasite viability over a 72-hour period.

Workflow CompPrep Compound Prep DMSO Stock Incubation Co-Incubation 96-well plate, 72h CompPrep->Incubation Parasite T. cruzi Culture Trypomastigotes Parasite->Incubation Viability Viability Assay Resazurin Reduction Incubation->Viability Add Resazurin Analysis Data Analysis IC50 Calculation Viability->Analysis Fluorescence Readout

Figure 2: High-throughput phenotypic screening workflow for evaluating trypanocidal activity.

Step-by-Step Workflow:

  • Parasite Culture: Cultivate T. cruzi trypomastigotes in RPMI-1640 medium supplemented with 10% FBS.

  • Plating: Seed 1 × 10⁵ parasites/well into a 96-well black, clear-bottom plate.

  • Treatment: Add N-Hydroxy-1H-imidazol-5-amine at concentrations ranging from 0.1 µM to 100 µM. Include Benznidazole as a positive control.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours.

  • Detection: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Excitation: 540 nm / Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

References

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Trypanocidal Activity of Novel 2,4,5-Triaryl-N-Hydroxylimidazole Derivatives Source: MDPI Molecules URL:[Link]

  • Fosmidomycin analogues with N-hydroxyimidazole and N-hydroxyimidazolone as a chelating unit Source: RSC Advances URL:[Link]

  • Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to N-Hydroxy-1H-imidazol-5-amine Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Prospects

Executive Summary The imidazole nucleus is a cornerstone of medicinal chemistry, integral to numerous biologically active molecules.[1] The introduction of an N-hydroxy substituent imparts unique physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, integral to numerous biologically active molecules.[1] The introduction of an N-hydroxy substituent imparts unique physicochemical properties, including the potential for tautomerism and novel molecular interactions, making N-hydroxyimidazoles a compelling scaffold for drug discovery.[2] This guide focuses on derivatives and analogs of N-Hydroxy-1H-imidazol-5-amine, a structure that combines the versatile N-hydroxyimidazole core with a key functional handle at the C5 position. We will delve into the synthetic methodologies for creating this scaffold, explore the structure-activity relationships (SAR) that govern its biological effects, and present detailed protocols and field-proven insights for researchers in drug development. This document serves as a technical resource, synthesizing current knowledge to facilitate the rational design and investigation of this promising class of compounds.

The N-Hydroxy-1H-imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, a structure found in essential biomolecules like the amino acid histidine and purines.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design, appearing in a wide array of approved drugs with applications ranging from antifungal to anticancer therapies.[4][5]

The addition of a hydroxyl group to one of the ring's nitrogen atoms to form an N-hydroxyimidazole (or its tautomer, an imidazole N-oxide) introduces several key features:

  • Enhanced Bioactivity: The N-hydroxy group can act as a metal-chelating moiety and a bioisostere for carboxylic acids, potentially modulating interactions with biological targets.

  • Unique Physicochemical Properties: It influences the molecule's polarity, solubility, and metabolic stability.

  • Tautomerism: N-hydroxyimidazoles can exist in equilibrium with their imidazole N-oxide form. This tautomeric relationship is sensitive to substituents and the chemical environment (e.g., solvent polarity), which can have profound implications for receptor binding and mechanism of action.[2]

The focus of this guide, the N-Hydroxy-1H-imidazol-5-amine substructure, is particularly significant. The amino group at the C5 position serves as a critical synthetic handle, allowing for the facile introduction of diverse functional groups to explore and optimize biological activity. This makes the core a versatile starting point for building libraries of novel therapeutic candidates.[6]

Synthetic Strategies for N-Hydroxyimidazole Derivatives

The construction of the N-hydroxyimidazole core and its subsequent functionalization are critical steps in the development of novel analogs. Several robust synthetic strategies have been established.

Core Ring Formation: Multicomponent Reactions

One of the most efficient and widespread methods for synthesizing the 1-hydroxyimidazole ring is through multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step.

A notable example is the one-pot, four-component reaction involving hydroxylamine, benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound like Meldrum's acid.[7] This catalyst-free approach offers high yields and an environmentally benign profile.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization Cascade hydroxylamine Hydroxylamine amidoxime Amidoxime Intermediate hydroxylamine->amidoxime Reflux in EtOH benzonitrile Benzonitrile benzonitrile->amidoxime intermediate_A Initial Adduct amidoxime->intermediate_A amidoxime->intermediate_A Add & Reflux meldrum_acid Meldrum's Acid meldrum_acid->intermediate_A arylglyoxal Arylglyoxal arylglyoxal->intermediate_A product 1-Hydroxy-2,4,5- trisubstituted Imidazole intermediate_B Cyclized Intermediate intermediate_A->intermediate_B Condensation intermediate_B->product Dehydration & H-shift

Caption: Workflow for the four-component synthesis of 1-hydroxyimidazoles.[7]

Another classical and highly effective method is the condensation of α-hydroxyimino ketones (monoxime diketones) with aldehydes and ammonia or ammonium acetate.[2] This approach is versatile and has been widely used to generate a variety of substituted 1-hydroxyimidazoles.[8]

Functionalization at the C5-Position

Once the core is formed, the C5 position is ripe for modification. For creating analogs of N-Hydroxy-1H-imidazol-5-amine, a common strategy involves synthesizing a C5-carboxylic acid ester intermediate, which can then be converted into a wide range of amides.

This protocol describes the conversion of ethyl 1-hydroxy-2-aryl-4-methyl-1H-imidazole-5-carboxylates to their corresponding carboxamide derivatives.

1. Materials & Reagents:

  • Ethyl 1-hydroxy-2-aryl-4-methyl-1H-imidazole-5-carboxylate (1.0 eq)

  • Primary amine (e.g., butylamine or cyclopropylamine) (used as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • TLC plates (for reaction monitoring)

2. Procedure:

  • Place the starting ethyl ester (1.0 eq) into a round-bottom flask.

  • Add an excess of the desired primary amine (e.g., butylamine), which will also serve as the solvent.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux. The reaction time will vary depending on the amine used (e.g., 6-10 hours for butylamine, 36-54 hours for the less reactive cyclopropylamine).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess amine under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamide.

3. Causality and Self-Validation:

  • Why use the amine as a solvent? Using a large excess of the amine drives the equilibrium of the amidation reaction towards the product side, ensuring a high conversion rate.

  • Why reflux? Heating provides the necessary activation energy to break the C-O bond of the ester and form the more stable C-N amide bond.

  • Self-Validation: The reaction is self-validating through TLC monitoring, which provides a clear visual confirmation of the conversion of the starting material to the product. The final product's identity and purity are confirmed through standard analytical techniques like NMR and Mass Spectrometry.

Biological Activities and Therapeutic Applications

Derivatives of the N-hydroxyimidazole scaffold have demonstrated a remarkable breadth of biological activities, underscoring their therapeutic potential.

Antiviral Activity

A significant area of investigation has been the antiviral properties of these compounds, particularly against orthopoxviruses like the Vaccinia virus. Research has shown that certain 2-aryl-1-hydroxyimidazole derivatives with ester or carboxamide moieties at the C5 position exhibit potent antiviral activity.[8] The selectivity index (SI), a crucial measure of a drug's safety and efficacy (ratio of cytotoxic concentration to effective concentration), has been a key metric in these studies.

Compound IDR² Group (at C2)R⁵ Group (at C5)SI (Selectivity Index)
1a 2-hydroxyphenyl-COOEt>14
1f 4-(trifluoromethyl)phenyl-COOEt919
2a 2-hydroxyphenyl-CONH(butyl)16
2g 4-(trifluoromethyl)phenyl-CONH(butyl)26
Cidofovir (Reference Drug)N/A>100

Data synthesized from Khomenko et al. (2021).[8]

As the data indicates, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f ) demonstrated a remarkably high selectivity index of 919, significantly greater than the reference drug Cidofovir.[8] This highlights the profound impact that substituents on the imidazole core can have on biological activity.

Allosteric Modulation of Adenosine Receptors

Analogs containing a fused imidazole-amine structure, specifically 1H-imidazo[4,5-c]quinolin-4-amines, have been identified as potent positive allosteric modulators (PAMs) of the A₃ adenosine receptor (A₃AR).[9][10] A₃AR activation is linked to anti-inflammatory effects and tissue protection, making it a valuable therapeutic target.[10] PAMs are particularly attractive as they do not directly activate the receptor but enhance the effect of the endogenous ligand (adenosine), potentially leading to a more localized and safer therapeutic action.[9]

G cluster_ligands A3AR {A₃ Adenosine Receptor | (GPCR)} Gi Gᵢ Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CellResponse Cellular Response (e.g., Anti-inflammatory) PKA->CellResponse Phosphorylation Cascade Adenosine Adenosine (Agonist) Adenosine->A3AR Binds Orthosteric Site PAM {N-Hydroxyimidazole Analog (PAM)} PAM->A3AR Binds Allosteric Site

Caption: A₃AR signaling pathway enhanced by a Positive Allosteric Modulator (PAM).

Studies on these analogs have shown that bulky alkyl or cycloalkyl groups at the C2 position and specific dichlorophenyl substitutions on the C4-amino group are crucial for potent allosteric enhancement.[10]

Broader Spectrum of Bioactivity

The imidazole scaffold is a veritable chameleon in medicinal chemistry, with derivatives reported to possess a wide range of other activities, including:

  • Antibacterial and Antifungal [11][12]

  • Anticancer [13]

  • Anti-inflammatory [14]

  • Antihypertensive [7]

This versatility suggests that libraries of N-Hydroxy-1H-imidazol-5-amine derivatives could be screened against a wide variety of biological targets to uncover new therapeutic leads.

Structure-Activity Relationship (SAR) Insights

The rational design of new derivatives hinges on a clear understanding of SAR. Synthesizing findings from various studies provides crucial insights.

  • C2 Position Substitution: For antiviral activity, an aryl group at the C2 position is common. The presence of an electron-withdrawing group, such as a 4-(trifluoromethyl)phenyl moiety, dramatically increased the selectivity index compared to an unsubstituted phenyl or a 2-hydroxyphenyl group.[8] This suggests that electronic properties and steric bulk at this position are key determinants of antiviral potency.

  • C5 Position Functional Group: In the antiviral series studied, converting a C5-ester to a C5-carboxamide generally led to a decrease in the selectivity index.[8] This indicates that the ester group may have a more favorable interaction with the biological target or better cell permeability characteristics for this specific application.

  • C4/C5-Amine Substitution (in Fused Analogs): For A₃AR PAMs, the nature of the substituent on the exocyclic amine is critical. A 3,4-dichlorophenyl group was found to be optimal for enhancing agonist efficacy.[10] This highlights the importance of this region for interaction with the allosteric binding site on the receptor.

Conclusion and Future Directions

The N-Hydroxy-1H-imidazol-5-amine scaffold and its analogs represent a fertile ground for drug discovery. The combination of the bio-active N-hydroxyimidazole core with a versatile C5-amino synthetic handle provides a powerful platform for generating novel chemical entities. Established multicomponent and functionalization reactions offer efficient pathways to create diverse molecular libraries.

Current research has demonstrated significant potential in the antiviral domain, with lead compounds showing efficacy far exceeding that of current reference drugs.[8] Furthermore, related structures show promise as highly specific allosteric modulators for challenging GPCR targets like the A₃ adenosine receptor.[9][10]

Future research should focus on:

  • Expanding Chemical Diversity: Systematically exploring a wider range of substitutions at the C2, C4, and C5 positions to build more comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising class of molecules.

References

  • Khomenko, D. M., et al. (2021). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Alizadeh-Bami, F., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Arkivoc. Available at: [Link]

  • Metelitsa, A. V., et al. (2020). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • LookChem. (n.d.). High-Purity 1H-Imidazol-5-amine (CAS 4919-03-3). LookChem. Available at: [Link]

  • Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. (2021). New Journal of Chemistry. Available at: [Link]

  • Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Omega. Available at: [Link]

  • Shalmali, et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Takamatsu, S., et al. (2023). Structure–Activity Relationship Study of N -Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Joseph, A., & Mathew, B. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Research. Available at: [Link]

  • van Veldhoven, J. P. D., et al. (2007). Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. Available at: [Link]

  • Sree, G. S., & Sankar, P. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Bozorova, S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]

  • Andreani, A., et al. (1987). New imidazole-5-carbohydroxamic acids with biological activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

  • Bakhtibaeva, A., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. Available at: [Link]

  • Patel, D. A., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

  • Metelitsa, A. V., et al. (2021). First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond: ESIPT-triggered TICT and speciation in solution. New Journal of Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methodologies for the Detection and Quantification of N-Hydroxy-1H-imidazol-5-amine

Target Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary & Analytical Challenges N-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Analytical Challenges

N-Hydroxy-1H-imidazol-5-amine (CAS: 126208-93-3) represents a unique structural class combining an imidazole core with a hydroxylamine moiety. Compounds containing hydroxylamine functional groups are frequently flagged as potentially mutagenic and genotoxic impurities (GTIs) in pharmaceutical synthesis, requiring stringent control down to parts-per-million (ppm) levels[1]. Furthermore, substituted imidazoles are increasingly recognized as environmental pollutants and bioactive alkaloids[2][3].

The Analytical Challenge: Detecting N-Hydroxy-1H-imidazol-5-amine using conventional techniques is notoriously difficult. The compound exhibits high polarity, low molecular weight, and lacks a strong chromophore, rendering standard HPLC-UV methods ineffective without complex derivatization[1]. Additionally, the basic imidazole nitrogen and the reactive N-hydroxy group make the molecule susceptible to poor retention on standard reversed-phase columns and significant matrix suppression during mass spectrometric ionization[4][5].

This application note details field-proven, self-validating methodologies—focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to achieve robust, high-sensitivity detection of N-Hydroxy-1H-imidazol-5-amine.

Physicochemical Profiling & Methodological Strategy

As a Senior Application Scientist, I approach the detection of highly polar GTIs by first addressing the causality of their chromatographic behavior.

  • Chromatographic Retention: Standard C18 columns fail to retain highly polar hydroxylamines. Therefore, we utilize either Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized aqueous-compatible C18 columns (e.g., C18-AQ) to prevent the analyte from eluting in the void volume[2].

  • Ionization Efficiency: The imidazole ring is highly amenable to positive Electrospray Ionization (ESI+). However, matrix components in pharmaceutical APIs or environmental samples can overshadow the response[1]. Solid-Phase Extraction (SPE) using mixed-mode or hydrophilic-lipophilic balance (HLB) cartridges is critical for matrix cleanup[5][6].

  • Detection Modality: Direct LC-MS/MS circumvents the need for the tedious derivatization steps required by GC-MS or HPLC-UV, offering a direct, sensitive, and linear response[1][7].

Table 1: Comparison of Analytical Modalities for N-Hydroxy Imidazoles
Analytical TechniqueSample PreparationColumn / SeparationDetection Limit (Est.)AdvantagesLimitations
Direct LC-MS/MS Dilution or SPE (Oasis HLB)HILIC or C18-AQ< 0.01 ppmHigh specificity, no derivatization needed, rapid[1][6].Susceptible to ion suppression; requires expensive instrumentation.
HPLC-UV (Derivatized) Derivatization (e.g., 1-Fluoro-2,4-dinitrobenzene)Standard C18~ 0.5 - 1.0 ppmAccessible instrumentation, stable derivatives[8].Labor-intensive prep; lower sensitivity; potential side reactions.
GC-MS (Derivatized) Derivatization (e.g., Acetone Oxime)5% Phenyl-methylpolysiloxane~ 0.1 ppmExcellent resolution for volatile derivatives[4][8].Thermal degradation risks; lengthy sample preparation.

Experimental Protocol: Direct LC-MS/MS Quantification

The following protocol is a self-validating system designed for the trace analysis of N-Hydroxy-1H-imidazol-5-amine in complex matrices (e.g., pharmaceutical APIs or environmental water).

Reagents and Materials
  • Standards: N-Hydroxy-1H-imidazol-5-amine reference standard (>99% purity).

  • Internal Standard (IS): Isotope-labeled surrogate (e.g., 13 C or 15 N labeled imidazole derivative) to correct for matrix effects[5].

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS grade) and Ammonium Formate.

Sample Preparation (Solid-Phase Extraction)

To ensure trustworthiness, this protocol utilizes an HLB SPE method to isolate the highly polar analyte from matrix interferents[6].

  • Conditioning: Condition a 30 mg/1 mL Oasis HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Ultrapure Water.

  • Loading: Load 1.0 mL of the aqueous sample (or dissolved API solution, spiked with 10 ng/mL IS) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and highly polar matrix components.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. Causality: The acidic modifier ensures the imidazole nitrogen remains protonated, disrupting secondary interactions with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Reprosil-Pur 120 C18-AQ (100 × 2.1 mm, 3 µm) or equivalent HILIC column[2].

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 2% B (Hold to retain the polar analyte)

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: 95% B (Column wash)

    • 6.0 - 8.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (MRM Mode)
  • Ionization: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Transitions: Optimize Multiple Reaction Monitoring (MRM) transitions via direct infusion. The primary transition will typically involve the loss of the hydroxyl group (-OH, -17 Da) or the cleavage of the amine group, yielding a stable imidazole cation[4].

Workflow Visualization

LCMS_Workflow Start Sample Matrix (API or Environmental) IS Spike Isotope-Labeled Internal Standard Start->IS SPE Solid-Phase Extraction (HLB Cartridge Cleanup) IS->SPE LC UHPLC Separation (C18-AQ or HILIC Column) SPE->LC Reconstituted Extract MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Target Elution Data Data Acquisition & Quantification (ppm/ppb) MS->Data

Caption: Step-by-step analytical workflow for the trace quantification of N-Hydroxy-1H-imidazol-5-amine.

Data Interpretation & Troubleshooting

  • Matrix Effects (Ion Suppression): Because hydroxylamines elute early even on C18-AQ columns, they are highly susceptible to ion suppression from co-eluting salts. If the internal standard response drops by >20% in matrix compared to neat solvent, switch to a HILIC column to shift the analyte retention away from the void volume[1][5].

  • Analyte Oxidation: Hydroxylamines can be prone to auto-oxidation. Ensure samples are kept at 4°C in the autosampler and analyzed within 24 hours of preparation. The addition of a mild antioxidant (like ascorbic acid) during extraction can be evaluated if degradation is observed.

References

  • Kumar, T., Ramya, M., Srinivasan, V., & Xavier, N. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Journal of Chromatographic Science, 55(7), 683-689. Available at:[Link]

  • American Chemical Society. (2019). Detection of Novel Cytotoxic Imidazole Alkaloids in Tomato Products by LC-MS/MS. Available at:[Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Water, 17(14). Available at:[Link]

Sources

Application

using N-Hydroxy-1H-imidazol-5-amine in organic synthesis

An In-Depth Guide to the Synthetic Utility of N-Hydroxy-1H-imidazol-5-amine Abstract N-Hydroxy-1H-imidazol-5-amine is a bifunctional heterocyclic compound possessing significant potential as a versatile building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of N-Hydroxy-1H-imidazol-5-amine

Abstract

N-Hydroxy-1H-imidazol-5-amine is a bifunctional heterocyclic compound possessing significant potential as a versatile building block in organic synthesis and medicinal chemistry. This molecule uniquely combines a nucleophilic primary amine at the C5 position with a 1-hydroxyimidazole moiety, a scaffold known for its diverse biological activities.[1][2] Although N-Hydroxy-1H-imidazol-5-amine is a novel reagent with limited specific documentation, its synthetic applications can be confidently projected based on the well-established reactivity of its constituent functional groups. This guide elucidates its potential utility, providing researchers, medicinal chemists, and drug development professionals with a robust framework for its application. We present a plausible synthetic strategy, detailed protocols for key transformations such as N-acylation, and a discussion of its potential in constructing more complex molecular architectures relevant to pharmaceutical development.

Introduction and Scientific Context

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] The 5-aminoimidazole substructure is particularly noteworthy as it is a key intermediate in the de novo biosynthesis of purines.[4]

Simultaneously, N-hydroxy-substituted heterocycles have garnered increasing attention due to their unique chemical properties and biological significance. The N-hydroxy group can act as a hydrogen bond donor/acceptor, a metal-chelating moiety, or a precursor to nitroxyl radicals, contributing to a range of biological effects.[1][5]

N-Hydroxy-1H-imidazol-5-amine merges these two important pharmacophores. Its primary amine serves as a versatile handle for synthetic elaboration, allowing for the introduction of diverse side chains and the construction of amide libraries for structure-activity relationship (SAR) studies. The N-hydroxy group imparts distinct electronic and steric properties and offers a potential site for further functionalization or intramolecular reactions. This document serves as a first-of-its-kind technical guide to leveraging this promising, yet underexplored, synthetic intermediate.

Physicochemical and Safety Data

As this is a novel compound, experimental data is unavailable. The following properties are predicted based on structurally related molecules like 5-aminoimidazole.[3][4]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₃H₅N₃O
Molecular Weight 99.09 g/mol
Appearance Off-white to pale yellow solidPredicted based on similar aminoimidazoles.
pKa (Strongest Basic) ~7.5 (Amino Group)The amino group is the primary basic center.
pKa (Strongest Acidic) ~11.0 (N-OH Group)The hydroxylamine proton is weakly acidic.
Predicted logP -1.5 to -0.8Indicates high water solubility.
Solubility Soluble in water, MeOH, DMSO.Insoluble in nonpolar solvents like hexanes.
Safety and Handling

Due to the novel nature of N-Hydroxy-1H-imidazol-5-amine, it must be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Stability: N-hydroxy compounds can be sensitive to heat and light. Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The primary amine may be susceptible to air oxidation over time.

  • Toxicity: The toxicological properties have not been determined. Avoid contact with skin and eyes. Nitroso-containing impurities, which could potentially form, are often mutagenic.[6]

Proposed Synthetic Strategy

A plausible and efficient route to N-Hydroxy-1H-imidazol-5-amine involves the chemical reduction of a suitable precursor, 1-Hydroxy-5-nitro-1H-imidazole . While the synthesis of this specific precursor is not documented, it represents a logical starting point. The subsequent reduction of the nitro group is a well-established transformation in heterocyclic chemistry.[7][8]

Synthetic_Pathway Precursor 1-Hydroxy-5-nitro-1H-imidazole Target N-Hydroxy-1H-imidazol-5-amine Precursor->Target Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthesis of N-Hydroxy-1H-imidazol-5-amine.

Protocol 1: Proposed Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of the hypothetical precursor, 1-Hydroxy-5-nitro-1H-imidazole. Catalytic hydrogenation is recommended as it is a clean method that avoids the use of harsh metal/acid conditions which could lead to complexation with the imidazole ring.[7]

Reaction Scheme: (Illustrative scheme showing nitro reduction)

Materials:

  • 1-Hydroxy-5-nitro-1H-imidazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask or a specialized hydrogenation vessel, add 1-Hydroxy-5-nitro-1H-imidazole.

  • Solvent: Add a suitable solvent like methanol or ethanol (approx. 0.1 M concentration).

  • Catalyst: Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the reaction vessel with an inert gas (argon or nitrogen) to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude N-Hydroxy-1H-imidazol-5-amine.

  • Purification: The product can be purified by crystallization or column chromatography on silica gel if necessary.

Expected Outcome: The product, N-Hydroxy-1H-imidazol-5-amine, is expected to be a solid that may be sensitive to air and light.

Key Applications and Experimental Protocols

The primary value of N-Hydroxy-1H-imidazol-5-amine lies in the orthogonal reactivity of its two key functional groups. The 5-amino group serves as an excellent nucleophile for building molecular complexity.

Workflow Start N-Hydroxy-1H-imidazol-5-amine Acylation N-Acylation / Sulfonylation Start->Acylation RCOCl or R-COOH (Coupling) Cyclization Intramolecular Cyclization Start->Cyclization Bifunctional Reagent (e.g., Phosgene equivalent) Library Amide / Sulfonamide Library for SAR Acylation->Library Fused Fused Heterocyclic Scaffolds Cyclization->Fused

Caption: Synthetic workflow using N-Hydroxy-1H-imidazol-5-amine.

N-Acylation of the 5-Amino Group

The most direct application is the acylation of the primary amine to form stable amide bonds. This is a cornerstone reaction for generating libraries of compounds for biological screening. The reaction can be performed with activated carboxylic acid derivatives (like acid chlorides) or directly with carboxylic acids using coupling agents.

Protocol 2: General N-Acylation with an Acid Chloride

This protocol provides a standard procedure for forming an amide bond using a reactive acylating agent.

Reaction Scheme: (Illustrative scheme showing acylation)

Materials:

  • N-Hydroxy-1H-imidazol-5-amine (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: Dissolve N-Hydroxy-1H-imidazol-5-amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Base: Add the base (e.g., TEA) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition: Add the acyl chloride dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 3: Amide Coupling via NHS Ester Intermediate

For sensitive substrates or when using a carboxylic acid directly, activation via an N-Hydroxysuccinimide (NHS) ester is a mild and highly efficient method.[9][10] This can be performed as a one-pot, two-step procedure.

Materials:

  • Carboxylic Acid (R-COOH) (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • N-Hydroxy-1H-imidazol-5-amine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • Activation Step: In a round-bottom flask, dissolve the carboxylic acid, NHS, and EDC·HCl in anhydrous DMF. Stir the mixture at room temperature for 1-4 hours to form the NHS ester. Formation of the active ester can be monitored by LC-MS.

  • Coupling Step: Add N-Hydroxy-1H-imidazol-5-amine to the reaction mixture containing the in situ-generated NHS ester.

  • Reaction: Stir at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography or recrystallization.

Table 2: Summary of Key Experimental Protocols

ProtocolReaction TypeKey ReagentsSolventTypical Temp.Typical Time
1 (Proposed) Nitro ReductionH₂, Pd/CMeOH / EtOHRoom Temp.4-24 h
2 N-AcylationAcyl Chloride, TEADCM / THF0 °C to RT2-16 h
3 Amide CouplingR-COOH, NHS, EDCDMF / DCMRoom Temp.12-24 h
Potential for Intramolecular Cyclization

The juxtaposition of the N-hydroxy and 5-amino groups presents an intriguing opportunity for the synthesis of novel fused heterocyclic systems. Reaction with appropriate bifunctional electrophiles could lead to the formation of five- or six-membered rings fused to the imidazole core. For instance, reaction with a carbonyl equivalent could lead to fused oxadiazine or oxadiazole derivatives, which are novel and potentially bioactive scaffolds.

Cyclization Start N-Hydroxy-1H-imidazol-5-amine Reagent + Bifunctional Electrophile (e.g., Carbonyl diimidazole) Start->Reagent Product Fused Imidazo-oxadiazine Scaffold Reagent->Product Intramolecular Cyclization

Caption: Proposed cyclization to form a fused heterocycle.

This advanced application highlights the potential of N-Hydroxy-1H-imidazol-5-amine beyond simple derivatization, enabling access to unique chemical space for drug discovery programs.

Conclusion

N-Hydroxy-1H-imidazol-5-amine stands as a promising, albeit underexplored, building block for synthetic and medicinal chemistry. By leveraging the established reactivity of its primary amine and N-hydroxyimidazole functionalities, this guide provides a foundational set of protocols and strategic insights for its use. The ability to readily undergo N-acylation makes it an ideal platform for generating chemical libraries, while the potential for intramolecular cyclization offers a pathway to novel heterocyclic systems. For researchers and professionals in drug development, this compound represents a valuable tool for accessing new molecular architectures with high potential for biological activity.

References

  • Jasińska, J., et al. (2021). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 26(11), 3379. [Link]

  • Baruah, D., et al. (2025). Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides and evaluation of their anti-proliferative activities. RSC Advances, 15(1), 123-130. [Link]

  • Deshmukh, M. B. (2016). Response to "How do you do reduction of aromatic nitro or nitroimidazole?". ResearchGate. [Link]

  • Bozdag, M., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(10), 853-858. [Link]

  • Butler, A. R., et al. (1995). Preparation, structure and addition reactions of 4- and 5-aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2337-2341. [Link]

  • Faghih, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. [Link]

  • Wang, Y., et al. (2018). Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker for Ligand-Targeted Drugs of Paclitaxel. ACS Omega, 3(8), 9272–9279. [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 5-Aminoimidazole (FDB023250). FooDB. [Link]

  • PubChem. (n.d.). 5-Aminoimidazole Ribonucleoside. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole ribonucleotide. National Center for Biotechnology Information. Retrieved from [Link]

  • Glazunov, M. V., & Belyakov, P. A. (2020). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. Chemistry of Heterocyclic Compounds, 56(8), 974-999. [Link]

  • Alizadeh-Bami, F., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Arkivoc, 2019(6), 1-12. [Link]

  • Kumar, D., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of Advanced Research, 38, 1-17. [Link]

  • Josephy, P. D., et al. (1985). Preparation, Toxicity and Mutagenicity of 1-methyl-2-nitrosoimidazole. A Toxic 2-nitroimidazole Reduction Product. Biochemical Pharmacology, 34(11), 1941-1944. [Link]

  • de Oliveira, R. B., et al. (2013). Synthesis and Trypanocidal Activity of Novel 2,4,5-Triaryl-N-Hydroxylimidazole Derivatives. Molecules, 18(4), 3848-3861. [Link]

  • Zhang, W., et al. (2023). Biosynthesis of 4-Acyl-5-aminoimidazole Alkaloids Featuring a New Friedel–Crafts Acyltransferase. Journal of the American Chemical Society, 145(47), 25649–25657. [Link]

  • Sharma, V., & Kumar, P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 243. [Link]

  • Church, D. L., et al. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. International Journal of Antimicrobial Agents, 1(1), 31-36. [Link]

  • Fischer, S., et al. (2023). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, 29(32), e202300147. [Link]

  • de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

  • Ptaszek, M. (2021). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 45(32), 14351-14360. [Link]

  • Yin, P., et al. (2018). Construction of Coplanar Bicyclic Backbones for 1,2,4‐Triazole‐1,2,4‐Oxadiazole‐Derived Energetic Materials. Chemistry – An Asian Journal, 13(17), 2416-2422. [Link]

  • Carvalho, M. F., et al. (2022). Exploiting Methyl Triazenes as Attractive Alternatives to Temozolomide and Dacarbazine for Cancer Therapy. Molecules, 27(11), 3456. [Link]

  • Scifinder. (n.d.). N-Hydroxysuccinimide active ester. Scifinder. [Link]

  • Zhang, Y., et al. (2023). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society, 145(37), 20215–20221. [Link]

  • Gaggelli, E., et al. (2001). New cyclization reaction at the amino terminus of peptides and proteins. Journal of the American Chemical Society, 123(49), 12300-12301. [Link]

  • Cline, G. W., & Hanna, P. E. (1987). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087-3091. [Link]

  • Liu, Y., et al. (2024). Targeting the AMPK Pathway with Natural Products for Heart Failure: A Systematic Review of Preclinical Evidence. International Journal of Molecular Sciences, 25(7), 3698. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with N-Hydroxy-1H-imidazol-5-amine

Welcome to the Technical Support Center for N-Hydroxy-1H-imidazol-5-amine (also referred to as 1-hydroxy-1H-imidazol-5-amine). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Hydroxy-1H-imidazol-5-amine (also referred to as 1-hydroxy-1H-imidazol-5-amine). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex physicochemical properties of this compound.

Rather than relying on trial and error, this guide deconstructs the causality behind the compound's stubborn insolubility and provides self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Part 1: Mechanistic Profiling—Why is this compound so hard to dissolve?

To solve a solubility issue, you must first understand the molecular forces keeping the compound in its solid state. N-Hydroxy-1H-imidazol-5-amine presents a "perfect storm" of solubility challenges due to three interacting factors:

  • Prototropic Tautomerism: The compound exists in a dynamic equilibrium between its N-hydroxyimidazole form and its imidazole N-oxide form[1]. The N-oxide tautomer is highly polar, shifting the compound's solvation requirements drastically depending on the dielectric constant of your solvent.

  • Zwitterionic Crystal Lattice: The N-hydroxy group is unusually acidic for an alcohol, possessing a pKa of approximately 5.5[2]. Conversely, the amphoteric imidazole ring has a conjugate acid pKa of roughly 7.0[3]. At physiological pH (7.4), the N-OH group is deprotonated (anionic), while the imidazole/amine system may retain partial protonation. This creates a zwitterion with a net-neutral charge but localized high polarity, resulting in a massive crystal lattice energy that water alone cannot overcome.

  • Intermolecular Hydrogen Bonding: The solid-state structure is stabilized by a dense network of intermolecular hydrogen bonds between the N-OH donor, the C5-NH₂ group, and the N3 acceptor. Breaking this lattice requires solvents that are aggressive hydrogen-bond disruptors.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly crash out when I dilute my DMSO stock into physiological buffers (pH 7.4)? A: This is a classic case of solvent-shift precipitation. While anhydrous DMSO effectively disrupts the intermolecular hydrogen bonds, diluting into an aqueous buffer at pH 7.4 forces the compound into its zwitterionic state (where its aqueous solubility is at its absolute minimum). To prevent this, you must keep the final DMSO concentration below 0.5% and pre-warm your buffer to 37°C before dropwise addition under vortexing.

Q2: Can I use standard organic solvents like Ethanol, Methanol, or Ethyl Acetate for stock solutions? A: No. Protic solvents like ethanol and methanol cannot sufficiently outcompete the compound's internal hydrogen-bonding network, and non-polar solvents like ethyl acetate cannot solvate the polar N-oxide tautomer. Anhydrous DMSO or DMF are the only reliable choices for high-concentration (>50 mM) stock solutions.

Q3: I need to formulate this for an in vivo IV injection. I cannot use 100% DMSO. What is the strategy? A: You must leverage the compound's ionizable groups. By dropping the pH below 4.0 (using 0.1 N HCl), you fully protonate the imidazole ring and the C5-amine, creating a highly water-soluble cationic species. Alternatively, raising the pH above 9.0 (using 0.1 N NaOH) fully deprotonates the N-OH group, creating an anionic species. You can then back-titrate carefully in the presence of a surfactant (e.g., Tween-80 or Solutol HS15) to stabilize the supersaturated state at a tolerable pH.

Part 3: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . You must never assume a clear liquid is a true solution; micro-suspensions will ruin your assay kinetics.

Protocol A: Preparation of a 100 mM In Vitro Stock Solution

Causality: Anhydrous DMSO acts as a universal hydrogen bond acceptor, dismantling the N-OH/NH₂ lattice without ionizing the molecule.

  • Weighing: Weigh the solid N-Hydroxy-1H-imidazol-5-amine into a sterile, amber glass vial (the N-oxide tautomer can be photosensitive).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (ensure it is from a freshly opened, septum-sealed bottle to avoid water contamination).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, apply mild bath sonication at 37°C for 5–10 minutes. Do not exceed 40°C, as localized heating can degrade the N-O bond.

  • Validation (Crucial Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a white pellet is visible, your compound has not fully dissolved; you must add more DMSO and recalculate your stock concentration.

  • Storage: Aliquot and store at -20°C under argon or nitrogen gas.

Protocol B: Co-Solvent Aqueous Formulation for In Vivo Dosing

Causality: Utilizing the pKa differentials to force ionization, followed by micellar encapsulation to prevent precipitation upon neutralization.

  • Acidic Solubilization: Suspend the compound in sterile Water for Injection (WFI). Add 1.0 equivalent of 0.1 N HCl dropwise while stirring until the solution turns completely clear (target pH ~3.5).

  • Excipient Addition: Add 10% (v/v) PEG-400 and 5% (v/v) Tween-80. Stir for 15 minutes. These excipients will form micelles that trap the compound.

  • Back-Titration: Slowly add 0.1 N NaOH dropwise to bring the pH up to 6.5–7.0. The micellar network will prevent the zwitterion from crystallizing out.

  • Validation (Crucial Step): Pass the formulation through a 0.22 µm PTFE syringe filter. You must quantify the filtrate via LC-MS or UV-Vis against a standard curve to confirm that no compound was lost to the filter membrane.

Part 4: Quantitative Data Summaries

Table 1: Solvent Compatibility Profile
Solvent / MatrixSolvation MechanismMax Solubility (Estimated)Recommendation
Anhydrous DMSO H-bond disruption> 100 mMIdeal for in vitro stocks.
DMF H-bond disruption~ 50 mMGood alternative to DMSO.
Water (pH 7.4) None (Zwitterion state)< 1 mMPoor . Will precipitate.
Water (pH < 4.0) Cationic ionization> 20 mMExcellent for in vivo prep.
Methanol / Ethanol Weak H-bond competition< 5 mMNot recommended.
Table 2: Physicochemical & Ionization Properties
PropertyValue / StateBiological Implication
N-OH pKa ~ 5.5Deprotonated (anionic) in blood/cytosol.
Imidazole pKa ~ 7.0 (conjugate acid)Partially protonated at physiological pH.
Tautomeric State N-hydroxy ⇌ N-oxideAlters target binding pocket affinity.

Part 5: Experimental Workflow Visualization

The following diagram maps the logical decision tree for dissolving N-Hydroxy-1H-imidazol-5-amine based on your downstream application.

SolubilityWorkflow Start N-Hydroxy-1H-imidazol-5-amine (Solid Powder) Assess Determine Target Application Start->Assess InVitro In Vitro / Cell-Based Assay Assess->InVitro InVivo In Vivo / Aqueous Formulation Assess->InVivo DMSO Dissolve in 100% Anhydrous DMSO (Target: 50-100 mM) InVitro->DMSO pHAdjust Acid-Base Titration (pH < 4.0 or pH > 8.0) InVivo->pHAdjust Sonication Vortex & Mild Sonication (Max 37°C) DMSO->Sonication Media Dilute in Assay Buffer (Final DMSO ≤ 0.5%) Sonication->Media Crash Precipitation Observed? Media->Crash Cosolvent Add Co-solvents / Surfactants (e.g., 10% PEG400, 5% Tween-80) pHAdjust->Cosolvent Filter Sterile Filtration (0.22 µm) & LC-MS Concentration Check Cosolvent->Filter Filter->Crash Heat Gentle Heating (40°C) or Add 1 eq. HCl/NaOH Crash->Heat Yes Success Stable Solution Achieved Crash->Success No Heat->Filter

Workflow for overcoming N-Hydroxy-1H-imidazol-5-amine solubility issues in vitro and in vivo.

References

  • RSC Advances - RSC Publishing - The Royal Society of Chemistry Source detailing the acidic pKa (~5.5) of N-hydroxyimidazole derivatives and their zwitterionic packing. URL:[Link][2]

  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs ResearchGate source confirming the prototropic tautomerism (N-hydroxyimidazole ⇌ imidazole N-oxide) and its effect on physicochemical properties. URL:[Link][1]

  • Cocrystal Applications in Drug Delivery - MDPI Review covering the solid-state intermolecular hydrogen bonding and tautomeric equilibria of imidazole derivatives. URL:[Link]

  • A Convenient Approach for the Synthesis of Ingenous Imidazole Derivatives Using Microwaves - IISTE.org Source establishing the amphoteric nature of the imidazole ring, noting its conjugate acid pKa of approximately 7.0 and high polarity. URL:[Link][3]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for N-Hydroxy-1H-imidazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic stability protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic stability protocols. N-Hydroxy-1H-imidazol-5-amine is a highly functionalized heterocycle. Its dual functional groups (an N-hydroxy moiety and a 5-amine) introduce complex stability dynamics, including tautomerism and susceptibility to oxidative and hydrolytic cleavage. To develop robust analytical methods and drug formulations, we must understand the causality behind its chemical behavior. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure your experimental data is unassailable.

Section 1: Core Stability Challenges (FAQ)

Q1: Why does my N-Hydroxy-1H-imidazol-5-amine sample exhibit inconsistent NMR spectra, often appearing as a mixture of two species? A1: This is a classic manifestation of prototropic tautomerism. In solution, N-hydroxyimidazoles exist in a dynamic equilibrium between the 1-hydroxyimidazole (N-hydroxy) tautomer and the imidazole 3-oxide (N-oxide) tautomer[1]. The Causality: The equilibrium is heavily dictated by solvent polarity and hydrogen-bonding capacity. Polar aprotic solvents (like DMSO-d6) stabilize the N-hydroxy form due to intramolecular electronic interactions with the imidazole ring[1]. Conversely, protic solvents (like ethanol or methanol) facilitate intermolecular hydrogen bonding, shifting the equilibrium to reveal significant populations of the N-oxide tautomer[1]. Scientist's Solution: Always standardize your analytical solvent prior to stability testing. Use strictly anhydrous DMSO for baseline NMR to lock the compound into the N-hydroxy form, preventing tautomeric shifts from being falsely identified as degradation products.

Q2: What are the primary degradation pathways for this compound under ICH-mandated stress conditions? A2: The functionalization of the imidazole ring creates specific vulnerabilities:

  • Oxidative Cleavage: The electron-rich nature of the substituted imidazole makes it highly susceptible to oxidation. Exposure to peroxides typically leads to the cleavage of the sensitive N-O bond[2].

  • Base-Catalyzed Ring Opening: Under strongly alkaline conditions (e.g., 0.1 N NaOH), the imidazole ring undergoes hydrolytic cleavage, yielding acyclic oxamides and releasing ammonia[3].

  • Thermal Deamination: Elevated temperatures drive the loss of the amine group at the 5-position, a pathway frequently observed in poly-substituted imidazoles[4].

Q3: During stability-indicating HPLC analysis, my analyte peak exhibits severe tailing. How can I achieve a symmetrical peak? A3: Peak tailing for imidazoles on standard C18 columns is caused by secondary interactions between the basic nitrogen atoms of the imidazole ring and residual, unendcapped silanol groups on the silica stationary phase[3]. The Causality: At neutral pH, silanols are ionized (SiO⁻) and strongly attract the protonated basic sites of your analyte. Scientist's Solution: You must suppress silanol ionization by lowering the mobile phase pH to 2.5–3.0 using an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA)[3]. TFA also acts as an ion-pairing agent, masking the basic sites on the imidazole and ensuring sharp, symmetrical peaks.

Section 2: Quantitative Data Presentation

To streamline your experimental design, Table 1 summarizes the expected degradation kinetics based on ICH Q1A(R2) guidelines.

Table 1: Quantitative Summary of Forced Degradation Conditions & Expected Outcomes

Stress ConditionReagent / ParameterIncubation (Time/Temp)Target DegradationPrimary Degradation Pathway
Acid Hydrolysis 0.1 N HCl24 hours @ 60°C5 - 10%Minor hydrolytic cleavage[3]
Base Hydrolysis 0.1 N NaOH8 hours @ 60°C15 - 20%Imidazole ring opening[3]
Oxidation 3% H₂O₂12 hours @ 25°C15 - 25%N-O bond cleavage[2]
Thermal Stress Solid State48 hours @ 80°C5 - 10%Amine loss / Deamination[4]
Photolysis UV/Vis Light1.2M lux-hrs< 5%Photochemical N-O cleavage

Section 3: Mechanistic Workflow Visualization

The following diagram maps the logical relationship between solvent selection, tautomeric state, and degradation vulnerability.

G Start N-Hydroxy-1H-imidazol-5-amine (API Solid State) Solvent Solubilization (Solvent Selection) Start->Solvent Tautomer Prototropic Tautomerism Equilibrium Solvent->Tautomer NHydroxy N-Hydroxy Tautomer (Stabilized in DMSO) Tautomer->NHydroxy Aprotic NOxide N-Oxide Tautomer (Prevalent in EtOH) Tautomer->NOxide Protic Stress ICH Forced Degradation Stressors NHydroxy->Stress NOxide->Stress Oxidation Oxidative Stress (H2O2) Pathway: N-O Cleavage Stress->Oxidation Base Base Hydrolysis (NaOH) Pathway: Ring Opening Stress->Base Thermal Thermal Stress (80°C) Pathway: Deamination Stress->Thermal

Fig 1: Tautomeric equilibrium and primary degradation pathways of N-Hydroxy-1H-imidazol-5-amine.

Section 4: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

Objective: To generate stability-indicating samples while proving that degradation occurred during the stress period, not as an artifact of sample preparation or autosampler wait times.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Initiation: Transfer 5.0 mL of stock into three separate amber vials.

    • Vial A (Base): Add 5.0 mL of 0.1 N NaOH.

    • Vial B (Oxidation): Add 5.0 mL of 3% H₂O₂.

    • Vial C (Control): Add 5.0 mL of LC-MS grade water.

  • Incubation: Place all vials in a thermomixer at 60°C (except Vial B, keep at 25°C to prevent explosive peroxide decomposition).

  • Neutralization & Quenching (The Self-Validating Step): After the target time, withdraw 1.0 mL from Vial A and immediately neutralize with 1.0 mL of 0.1 N HCl.

    • Causality & Validation: Prepare a "Quench Control" by mixing 0.1 N NaOH and 0.1 N HCl first, then adding the API stock. Analyze this alongside your stressed sample. If the Quench Control shows zero degradation, you have definitively proven that any degradants in Vial A formed during the 60°C incubation, validating the kinetic integrity of your data.

  • Dilution: Dilute all neutralized samples 1:10 with the initial HPLC mobile phase to prevent solvent-shock peak distortion during injection.

Protocol 2: Stability-Indicating HPLC Method Optimization

Objective: To achieve baseline resolution between the parent N-Hydroxy-1H-imidazol-5-amine and its polar degradation products.

Step-by-Step Methodology:

  • Column Selection: Utilize an endcapped, polar-embedded C18 column (e.g., Waters SymmetryShield).

    • Causality: The polar embedded group shields residual silanols, preventing the severe tailing associated with basic imidazole nitrogens.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The low pH ensures the imidazole ring remains fully protonated, standardizing its ionization state and preventing peak splitting caused by tautomeric interconversion on the column.

  • Gradient Profile: Start at 95% A to retain highly polar ring-opened degradants. Ramp to 60% B over 15 minutes to elute the parent API and any lipophilic impurities.

  • System Suitability (The Self-Validating Step): Inject a Resolution Mix containing the parent API and a known degradant (e.g., an oxamide). Proceed with the analysis sequence only if the Resolution (Rs) between the two peaks is > 2.0.

Sources

Reference Data & Comparative Studies

Validation

computational docking studies of N-Hydroxy-1H-imidazol-5-amine

Precision Docking of N-Hydroxy-1H-imidazol-5-amine Derivatives: A Comparative Guide to Metalloenzyme Inhibitor Workflows Executive Summary: The Metalloenzyme Challenge The development of targeted inhibitors for zinc-depe...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Docking of N-Hydroxy-1H-imidazol-5-amine Derivatives: A Comparative Guide to Metalloenzyme Inhibitor Workflows

Executive Summary: The Metalloenzyme Challenge

The development of targeted inhibitors for zinc-dependent metalloenzymes—such as Histone Deacetylases (HDACs) and the bacterial deacetylase LpxC—relies heavily on the precise design of Zinc-Binding Groups (ZBGs). N-Hydroxy-1H-imidazol-5-amine and its derivatives have emerged as highly potent scaffolds [1]. The N-hydroxy moiety acts as a classical hydroxamic acid-like chelator, while the imidazole ring provides critical hydrogen-bonding interactions within the active site pocket.

However, computational docking of these metal-coordinating ligands presents a severe mechanistic challenge. Standard molecular mechanics force fields often treat transition metals like Zn²⁺ as simple point charges. This gross simplification ignores the directional nature of d-orbital coordination, charge transfer, and polarization, frequently resulting in incorrect binding poses and inaccurate free energy estimations [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading docking platforms—AutoDock4Zn , Schrödinger Glide , and MOE —specifically for handling the complex coordination geometry of N-hydroxy-1H-imidazol-5-amine derivatives.

Platform Comparison: Handling Zinc Coordination

To accurately predict the binding of N-hydroxy-1H-imidazol-5-amine to a metalloenzyme, the docking software must account for the thermodynamic penalty of desolvating the zinc ion and the geometric constraints of tetrahedral or octahedral coordination.

  • AutoDock4Zn & AutoDock Vina: While standard AutoDock Vina is exceptionally fast, its united-atom scoring function struggles with metalloproteins, often misaligning the ZBG [3]. To solve this, AutoDock4Zn was developed. It introduces a specialized pseudo-atom (TZ) potential that explicitly models both the energetic and geometric components of zinc coordination, drastically improving pose prediction[2].

  • Schrödinger Glide (XP): Glide Extra Precision (XP) utilizes a proprietary scoring function that heavily penalizes desolvation while rewarding optimal metal-ligation geometries. Furthermore, Glide allows users to define explicit Metal Coordination Constraints , forcing the N-hydroxy oxygen atoms to remain within optimal coordinate distance (typically 1.9–2.3 Å) of the Zn²⁺ ion [4].

  • MOE (Molecular Operating Environment): MOE employs the AMBER/London dG scoring system equipped with specialized metal-ligation parameters. It excels in induced-fit scenarios where the imidazole ring might cause slight conformational shifts in the surrounding active site residues.

Quantitative Performance Synthesis

The following table synthesizes benchmark redocking data for zinc-coordinating ligands (including hydroxamate and imidazole derivatives) across these platforms, evaluating Root-Mean-Square Deviation (RMSD) of the ZBG, Binding Free Energy (ΔG) correlation, and computational efficiency [2, 5].

Docking PlatformForce Field / ScoringZinc Handling MechanismAvg. ZBG RMSD (Å)ΔG Correlation (R²)Speed (s/ligand)
Schrödinger Glide Glide XPExplicit Metal Constraints0.98 0.78 12.5
AutoDock4Zn AutoDock4ZnTZ Pseudo-atom Potential1.150.7245.0
MOE London dG / GBVIMetal-ligation Parameters1.300.6820.0
AutoDock Vina Vina (United-atom)Standard Point Charge2.450.451.2

Data indicates that while Vina is ideal for rapid, non-metal virtual screening, specialized force fields (AutoDock4Zn) or constraint-driven algorithms (Glide) are mandatory for N-hydroxy-1H-imidazole derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity, any docking workflow must be a self-validating system. The following protocol details the causality behind each step when docking N-hydroxy-1H-imidazol-5-amine derivatives into a zinc metalloenzyme (e.g., HDAC8).

Step 1: Ligand Preparation and State Assignment
  • Action: Generate the 3D conformation of the N-hydroxy-1H-imidazol-5-amine derivative using tools like LigPrep (Schrödinger) or OpenBabel.

  • Causality: The protonation state of the N-hydroxy group is pH-dependent. At physiological pH, hydroxamic acids often bind to the zinc ion in a deprotonated (hydroxamate) state. You must generate both the neutral and deprotonated states. Docking a fully protonated N-hydroxy group will artificially inflate van der Waals repulsion with the Zn²⁺ ion, leading to failed poses.

Step 2: Metalloenzyme Preparation
  • Action: Import the target crystal structure (e.g., PDB ID: 1T64 for HDAC8). Remove water molecules except those mediating critical hydrogen bonds.

  • Causality: Zinc ions in crystal structures are often missing their formal +2 charge in standard PDB files. You must manually assign the +2 oxidation state and ensure the coordinating residues (typically His, Asp, and Glu) are correctly protonated. For instance, histidine residues coordinating the zinc must be modeled as HID or HIE (single protonation) to allow the lone pair on the unprotonated nitrogen to donate electron density to the metal.

Step 3: Grid Generation and Constraint Application
  • Action (AutoDock4Zn): Run zinc_pseudo.py to generate the TZ pseudo-atom at the center of the zinc coordination sphere.

  • Action (Glide): Define the receptor grid centered on the Zn²⁺ ion. Apply a "Metal Coordinate Constraint" requiring at least one ligand atom (the oxygen of the N-hydroxy group) to sit within 2.5 Å of the zinc.

  • Causality: Without these constraints, the scoring functions will prioritize hydrophobic interactions of the imidazole ring over the thermodynamically critical, yet computationally difficult, metal chelation.

Step 4: System Validation (The Redocking Control)
  • Action: Before screening novel derivatives, extract the native co-crystallized ligand (e.g., SAHA) and redock it using the established grid.

  • Validation Metric: The protocol is only validated if the RMSD of the redocked native ligand is < 2.0 Å compared to the crystal structure. If the RMSD > 2.0 Å, the zinc coordination parameters or protein protonation states are incorrect and must be recalculated.

Workflow Visualization

MetalloenzymeDocking LigPrep Ligand Preparation (N-Hydroxy-1H-imidazol-5-amine) ZBG Define Zinc-Binding Group (ZBG) Constraints LigPrep->ZBG ProtPrep Protein Preparation (Zn2+ Oxidation & His Protonation) ProtPrep->ZBG Validation System Validation (Native Ligand RMSD < 2.0 Å) ZBG->Validation Docking Molecular Docking (Glide XP / AutoDock4Zn) Validation->Docking Scoring Pose Evaluation & Binding Free Energy (ΔG) Docking->Scoring

Workflow for computational docking of zinc-binding metalloenzyme inhibitors.

Conclusion

When evaluating N-hydroxy-1H-imidazol-5-amine derivatives, the choice of docking software dictates the validity of your hit compounds. While AutoDock Vina [3] provides unmatched speed for standard targets, the complex quantum mechanics of zinc coordination necessitate specialized tools. Schrödinger Glide offers the highest out-of-the-box accuracy due to explicit constraint mapping, while AutoDock4Zn provides a highly accurate, open-source alternative through its innovative pseudo-atom potential[2]. Success ultimately hinges not just on the software, but on the rigorous, causality-driven preparation of the metalloenzyme's coordination sphere.

References

  • Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives. MDPI Pharmaceuticals. Available at:[Link]

  • AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins. Journal of Chemical Information and Modeling (via PMC). Available at:[Link]

  • AutoDock Vina Documentation: Docking with zinc metalloproteins. Read the Docs. Available at:[Link]

  • How do I dock a metal ion to a protein in Schrodinger? ResearchGate Discussions & Schrödinger Knowledge Base. Available at:[Link]

  • MetaDOCK: A Combinatorial Molecular Docking Approach. ACS Omega. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-Hydroxy-1H-imidazol-5-amine: Personal Protective Equipment and Safety Protocols

This document provides essential guidance on the safe handling of N-Hydroxy-1H-imidazol-5-amine, a compound of interest for researchers in drug development. Due to the limited availability of specific safety data for thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential guidance on the safe handling of N-Hydroxy-1H-imidazol-5-amine, a compound of interest for researchers in drug development. Due to the limited availability of specific safety data for this molecule, this guide is built upon a conservative risk assessment, drawing from the known hazardous properties of its core chemical motifs: the hydroxylamine functional group and the imidazole ring. Our primary objective is to ensure your safety by providing a robust framework for personal protective equipment (PPE) selection, operational procedures, and emergency response.

Hazard Analysis: A Synthesis of Structural Precedents

A thorough understanding of the potential risks associated with N-Hydroxy-1H-imidazol-5-amine is paramount. Its structure combines two reactive moieties, and its safety profile must be inferred from their known characteristics.

  • The Imidazole Moiety : Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] Many are also classified as harmful if swallowed and may cause respiratory irritation.[3][4] Certain imidazole compounds have been linked to potential reproductive harm.[1] The basicity of the imidazole ring's sp2 nitrogen contributes to its reactivity with biological tissues.[5][6]

  • The Hydroxylamine Moiety : Hydroxylamine and its derivatives are potent reducing agents and can be unstable.[7][8] While free hydroxylamine is known to be unstable and potentially explosive, its derivatives' stability can vary.[9] These compounds can act as skin and respiratory irritants and require careful handling to avoid exposure.[10]

Based on this analysis, N-Hydroxy-1H-imidazol-5-amine should be treated as a hazardous substance with the potential to be corrosive, a skin and eye irritant, harmful if ingested or inhaled, and with unknown reproductive toxicity and stability.

Hazard CategoryAssociated MoietyPotential Effects
Skin Corrosion/Irritation Imidazole, HydroxylamineCauses skin irritation, potentially severe burns.[1][10][11]
Serious Eye Damage ImidazoleCauses serious eye irritation, potentially irreversible damage.[1][2]
Acute Toxicity (Oral) ImidazoleHarmful if swallowed.[2][11]
Respiratory Irritation Imidazole, HydroxylamineMay cause respiratory tract irritation.[1][3][10]
Reproductive Toxicity ImidazoleMay damage an unborn child.[1]
Chemical Reactivity HydroxylaminePotential for instability; strong reducing agent.[7][8]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the specific task being performed, with an emphasis on preventing any contact with the substance.

PPE Selection Matrix
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical splash goggles and a full-face shield.[2][12]Double-gloving: Nitrile inner gloves with chemical-resistant outer gloves (e.g., neoprene or butyl rubber).[12]Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[12]Required. Use a NIOSH-certified respirator with an organic vapor/particulate cartridge if not in a certified chemical fume hood.[2][13]
Preparing Solutions Chemical splash goggles and a full-face shield.[2][12]Double-gloving: Nitrile inner gloves with chemical-resistant outer gloves. Change outer gloves immediately upon contact.[12]Chemical-resistant apron over a flame-resistant lab coat.[14]All work must be conducted in a certified chemical fume hood.[2]
Conducting Reactions Chemical splash goggles and a full-face shield.[2][12]Double-gloving: Nitrile inner gloves with chemical-resistant outer gloves.[12]Chemical-resistant apron over a flame-resistant lab coat.[14]All work must be conducted in a certified chemical fume hood.[2]

Operational Workflow for Safe Handling

A systematic approach to handling, from preparation to disposal, is critical. The following workflow provides a self-validating system to ensure safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review hazards of parent compounds. B 2. Engineering Controls Check Verify fume hood certification and airflow. A->B C 3. Don PPE Select appropriate PPE based on the task. B->C D 4. Weighing & Transfer Use smallest practical quantities. Perform in a fume hood. C->D E 5. Solubilization Add solid to solvent slowly. Monitor for exothermic reactions. D->E F 6. Reaction & Workup Maintain containment within the fume hood. E->F G 7. Decontamination Clean workspace and equipment. F->G H 8. Doff PPE Remove PPE in the correct order to avoid contamination. G->H I 9. Waste Disposal Segregate and label all waste streams. H->I

Caption: Safe Handling Workflow for N-Hydroxy-1H-imidazol-5-amine.

Experimental Protocols

Protocol 1: Weighing and Transfer of Solid N-Hydroxy-1H-imidazol-5-amine

  • Preparation : Ensure a certified chemical fume hood is operational. Designate a specific area within the hood for handling the solid. Place a spill tray lined with absorbent material in the designated area.

  • PPE : Don the appropriate PPE as specified in the "Weighing/Handling Solid" section of the PPE Selection Matrix. This includes a lab coat, double gloves, safety goggles, and a face shield.[2][15]

  • Tare Weighing Vessel : Place a clean, dry, and appropriately sized weighing vessel on an analytical balance inside the fume hood and tare it.

  • Aliquot Transfer : Using a chemically-resistant spatula, carefully transfer the desired amount of N-Hydroxy-1H-imidazol-5-amine from the stock container to the tared vessel. Avoid creating dust. If dust is generated, allow it to settle within the closed fume hood before proceeding.[3]

  • Closure and Cleaning : Securely close the main stock container immediately after transfer. Gently wipe the spatula and any contaminated surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.

  • Proceed to Solubilization : The weighed compound is now ready for the next step, which must also be performed within the fume hood.

Protocol 2: Spill and Exposure Management

  • Minor Spill (Solid, inside fume hood) :

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry, non-reactive absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a labeled hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Skin Exposure :

    • Immediately proceed to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while rinsing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[2][11]

    • Seek immediate medical attention. Provide the medical team with the safety information for imidazole and hydroxylamine.[1]

  • Eye Exposure :

    • Immediately proceed to an eyewash station.

    • Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[1][2]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

Disposal Plan

All waste generated from handling N-Hydroxy-1H-imidazol-5-amine must be treated as hazardous.

  • Solid Waste : This includes contaminated gloves, absorbent pads, weighing paper, and any excess solid compound. It should be collected in a clearly labeled, sealed hazardous waste container.[1][11]

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for organic/amine waste. Do not mix with incompatible waste streams, such as strong oxidizing agents or acids.[1]

  • Disposal Compliance : All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

By adhering to these stringent safety protocols, you can effectively manage the risks associated with handling N-Hydroxy-1H-imidazol-5-amine. The principles of containment, proper PPE use, and emergency preparedness are the cornerstones of a safe and successful research environment.

References

  • Vertex AI Search. (2018, January 23).
  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Akkala, S., Kilaru, G. G., Bandreddy, G., & Gutta, S. B. M. Two Steps Non-Enzymatic Synthesis of Molnupiravir... and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. Hydroxylamine•HCl - Fisher Scientific.
  • BASF. (2016, March 8).
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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific. (2025, December 21).
  • ACS Publications. (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega.
  • Sigma-Aldrich. (2025, October 15).
  • Fisher Scientific. (2009, April 13). SAFETY DATA SHEET for 5-Aminoimidazole-4-carboxamide.
  • Tri-iso.
  • National Institutes of Health (NIH). Methods for Hydroxamic Acid Synthesis. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 31).
  • Michigan State University. Amine Reactivity. MSU Chemistry.
  • National Institutes of Health (NIH). 1H-Imidazol-1-amine. PubChem.
  • CK-12 Foundation. (2026, March 30). Chemical Properties of Amines.
  • National Institutes of Health (NIH). N-Hydroxy-1-methyl-1H-imidazol-2-amine. PubChem.
  • Wikipedia. Imidazole.
  • Chemical Synthesis Database. (2025, May 20).
  • MDPI.
  • MDPI. (2025, March 21).
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
  • Semantic Scholar.

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